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  • Product: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride
  • CAS: 1219979-37-9

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride Abstract Substituted piperidines represent a cornerstone of modern medicinal chemistry, forming the s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Abstract

Substituted piperidines represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] The physicochemical properties of these molecules are paramount, directly influencing their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation and manufacturing viability. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document establishes a robust framework for its characterization. The methodologies and expected values are derived from established principles and data from closely related structural analogs, offering a predictive and practical guide for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Molecular Formula: C₁₁H₂₂ClNO Molecular Weight: 219.75 g/mol CAS Number: Not publicly indexed. For related analogs, see 1093652-85-7 (cyclopropyl analog)[2] and 1220032-58-5 (cyclobutyl with ethyl linker)[3]. IUPAC Name: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride Chemical Structure: Chemical structure of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

The structure consists of a central piperidine ring, a basic heterocyclic amine, which is crucial for its physicochemical behavior. The substitution at the 4-position with a (cyclobutylmethoxy)methyl group imparts specific steric and electronic properties that influence solubility, lipophilicity, and receptor binding potential.

Summary of Core Physicochemical Properties

All quantitative data should be summarized for easy comparison and reference. The following table outlines the key physicochemical parameters and their significance in drug development, with expected values based on analogous structures.

PropertyExpected Value/RangeSignificance in Drug Development
Molecular Weight 219.75 g/mol Influences diffusion and transport across membranes; generally aligns with Lipinski's Rule of Five.
Appearance White to Off-White Crystalline PowderBasic quality control parameter; impacts handling and formulation.[4]
Melting Point (°C) 170 - 250 °C (Predicted Range)Indicator of purity and lattice energy. A sharp melting point suggests high purity. Piperidine HCl melts at 245-249°C.[5]
Aqueous Solubility Expected to be solubleCritical for oral bioavailability and formulation of parenteral dosage forms. Hydrochloride salts of amines are typically water-soluble.[5]
pKa 9.0 - 11.0 (Predicted)Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. The pKa of protonated piperidine is 11.22.[6]
LogP (Octanol/Water) 2.0 - 3.5 (Predicted for free base)Measures lipophilicity, a key predictor of membrane permeability and metabolic stability.

Experimental Workflows for Physicochemical Characterization

The following diagram and protocols outline a logical workflow for the comprehensive characterization of a new chemical entity like 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Formulation & Stability A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC-UV/CAD) B->C D Melting Point (DSC) C->D If Pure (>98%) E Solubility Profiling C->E If Pure (>98%) F pKa Determination C->F If Pure (>98%) G LogP Measurement C->G If Pure (>98%) H Solid-State Characterization (XRPD) G->H I Forced Degradation & Stability Studies H->I

Caption: Experimental workflow for physicochemical characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecules. For a basic compound like a piperidine derivative, which may lack a strong UV chromophore, a Charged Aerosol Detector (CAD) can be used alongside a UV detector for universal mass-based detection.[7][8] A reversed-phase C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The inclusion of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase is critical; it protonates the piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanols on the silica support, thereby ensuring a sharp, symmetrical peak shape.[9]

Methodology:

  • Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid in Water.[9][10]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a 95:5 (A:B) mixture.

    • Ramp to a 5:95 (A:B) mixture over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[7]

  • Detection: UV at 210 nm (for end-absorption) and/or CAD.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg/mL of the compound in a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC provides a highly accurate and reproducible melting point, which is a key indicator of purity. It measures the heat flow into a sample as a function of temperature. A pure crystalline solid will exhibit a sharp, well-defined endothermic peak at its melting point. The presence of impurities typically broadens this peak and lowers the melting temperature.

Methodology:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into an aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 280°C) at a rate of 10°C/min.

  • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Analysis: The melting point is determined as the onset temperature of the main endothermic peak in the resulting thermogram.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa dictates the charge of a molecule at a given pH. For a basic amine like piperidine, the pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (free base) form. This ratio profoundly affects solubility, membrane permeability, and receptor interaction. Potentiometric titration is a direct and reliable method to measure this equilibrium constant.[11]

Methodology:

  • Instrumentation: An automated titrator with a calibrated pH electrode.

  • Sample Preparation: Prepare an aqueous solution of the hydrochloride salt at a known concentration (e.g., 0.01 M).

  • Titration:

    • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized to the free base.

Spectroscopic Profile

Spectroscopy provides an orthogonal confirmation of the molecular structure determined by synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation in solution.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms. Expected signals include:

    • A multiplet for the piperidine ring protons, typically in the range of 1.5-3.0 ppm.[6][12]

    • Signals corresponding to the cyclobutyl ring protons.

    • Distinct signals for the two different -CH₂- (methylene) groups in the linker.

  • ¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. Expected signals for the piperidine ring are typically around 25, 27, and 47 ppm.[6]

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Technique: Electrospray Ionization (ESI) in positive mode is ideal for analyzing amines.

  • Expected Observation: The primary ion observed will be the [M+H]⁺ ion of the free base, with an m/z corresponding to the protonated molecule (C₁₁H₂₂NO⁺), which would be approximately 184.17.

  • Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the neutral loss of water or cleavage at the ether linkage, which can be used to further confirm the structure.[8][13]

Implications for Drug Development

The relationship between physicochemical properties and a compound's viability as a drug candidate is intricate and critical.

G A Physicochemical Properties B Solubility Permeability (LogP) Ionization (pKa) F Solid-State Form (Melting Point, Crystallinity) C Formulation (e.g., oral, IV) B:f0->C:f0 Dictates D Absorption (ADME) B:f0->D:f0 Governs E Target Engagement (Receptor Binding) B:f2->E:f0 Influences G Manufacturing & Stability F:f0->G:f0 Determines

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-((Cyclobutylmethoxy)methyl)piperidine Derivatives as CCR5 Receptor Antagonists

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 4-((cyclobutylmethoxy)methyl)piperidine scaffold is a key structural motif present in a class of potent and selective small-molecule a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-((cyclobutylmethoxy)methyl)piperidine scaffold is a key structural motif present in a class of potent and selective small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5). This guide provides a detailed examination of the mechanism of action of these derivatives, with a primary focus on their role as HIV-1 entry inhibitors. By analyzing the interaction between these compounds and the CCR5 receptor, we will explore the downstream consequences for viral entry, the experimental methodologies used to characterize this mechanism, and the broader therapeutic implications. This document synthesizes data from seminal and contemporary research to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Significance of CCR5 in Human Health and Disease

The C-C chemokine receptor type 5 (CCR5) is a seven-transmembrane G-protein coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] Its primary physiological role involves mediating the migration of these cells to sites of inflammation in response to its endogenous chemokine ligands, such as RANTES (CCL5).[3][4]

Beyond its role in the immune response, CCR5 gained significant attention in the 1990s with the discovery that it serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[3] This discovery was reinforced by the observation that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection.[5][6] This natural genetic validation established CCR5 as a prime therapeutic target for the development of a new class of antiretroviral drugs known as entry inhibitors.[7]

The 4-((cyclobutylmethoxy)methyl)piperidine moiety has emerged as a privileged scaffold in the design of small-molecule CCR5 antagonists. A prominent example is Maraviroc (UK-427,857), the first and only FDA-approved CCR5 antagonist, which features this core structure.[8][9] This guide will dissect the mechanism of these derivatives, using Maraviroc as a principal exemplar.

Molecular Mechanism of Action: Allosteric Antagonism of CCR5

The primary mechanism of action for 4-((cyclobutylmethoxy)methyl)piperidine derivatives is the non-competitive, allosteric antagonism of the CCR5 receptor.[9][10] This means they do not compete directly with the natural chemokine ligands at the orthosteric binding site. Instead, they bind to a distinct pocket located within the transmembrane helices of the receptor.[11][10]

The HIV-1 Entry Process: A Multi-Step Cascade

To understand the impact of CCR5 antagonism, it is crucial to first understand the HIV-1 entry process:

  • Attachment: The viral envelope glycoprotein gp120 initially binds to the primary CD4 receptor on the surface of a host T-cell.[12][13]

  • Conformational Change: This binding event induces a conformational change in gp120, exposing a binding site for a co-receptor.[11][14]

  • Co-receptor Binding: For R5-tropic viruses, the reconfigured gp120 then binds to the CCR5 co-receptor.[1][13]

  • Membrane Fusion: The interaction with CCR5 triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.[5][12]

Inhibition of Viral Entry

4-((Cyclobutylmethoxy)methyl)piperidine derivatives interrupt this cascade at the co-receptor binding step. By inserting into the transmembrane pocket of CCR5, the drug induces and stabilizes a receptor conformation that is not recognized by the viral gp120 protein.[10][15] This allosteric modulation effectively "locks" the receptor in an inactive state, preventing the gp120-CCR5 interaction without physically obstructing the binding site of natural ligands.[8][15] Consequently, the membrane fusion process is aborted, and viral entry is blocked.[8]

It is critical to note that this mechanism is specific to R5-tropic HIV-1 strains.[8] Viral strains that use the alternative CXCR4 co-receptor (X4-tropic strains) or both receptors (dual-tropic strains) are not inhibited by CCR5 antagonists.[8][16] This necessitates a viral tropism test to be conducted before initiating therapy with a CCR5 antagonist to ensure the patient harbors a virus that is susceptible to this mechanism.[5][15]

HIV_Entry_Inhibition cluster_normal Standard HIV-1 Entry Pathway cluster_inhibited Inhibited Pathway HIV HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Fusion Trigger NoFusion Entry Blocked CCR5->NoFusion gp120 Cannot Bind HostCell Host T-Cell Maraviroc 4-((Cyclobutylmethoxy)methyl)piperidine Derivative (e.g., Maraviroc) Maraviroc->CCR5 Binds to Allosteric Site, Induces Conformational Change

Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.

Experimental Protocols for Characterizing Mechanism of Action

Validating the mechanism of action for novel 4-((cyclobutylmethoxy)methyl)piperidine derivatives involves a series of standardized in vitro assays. These protocols are designed to confirm target engagement, determine functional antagonism, and quantify antiviral potency.

Target Engagement: Receptor Binding Assays

The initial step is to confirm that the compound directly interacts with the CCR5 receptor.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Utilize a cell line engineered to stably express high levels of human CCR5 (e.g., CHO/CCR5 or HEK-293/CCR5).[4]

  • Radioligand Preparation: Use a radiolabeled CCR5 chemokine ligand, such as [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.[2][4]

  • Assay Setup: Incubate the CCR5-expressing cells with a fixed concentration of the radioligand in the presence of increasing concentrations of the test compound.

  • Incubation & Washing: Allow the binding to reach equilibrium. Subsequently, wash the cells to remove unbound radioligand.

  • Quantification: Measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the 50% inhibitory concentration (IC₅₀) or the inhibitor constant (Ki) to quantify the compound's binding affinity.[4]

Causality: A dose-dependent decrease in bound radioactivity demonstrates that the test compound is displacing the natural ligand from the receptor, confirming target engagement. The high affinity of compounds like Maraviroc (IC₅₀ = 2 nM for MIP-1β binding) is indicative of potent interaction.[10]

Functional Antagonism: Calcium Mobilization Assay

This assay determines whether the compound's binding to CCR5 prevents the intracellular signaling typically initiated by natural ligand binding.

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Preparation: Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Ligand Stimulation: Add a CCR5 agonist (e.g., RANTES) to stimulate the receptor.

  • Signal Detection: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the transient increase in intracellular calcium concentration, which is a hallmark of GPCR activation.[2][17]

  • Data Analysis: A potent antagonist will cause a dose-dependent inhibition of the calcium flux signal. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced calcium response.

Causality: By preventing the calcium signal, this assay confirms that the compound is a functional antagonist, not merely a binder. It effectively blocks the receptor's ability to transduce a signal upon stimulation.[8]

Antiviral Potency: HIV-1 Replication Assays

The ultimate validation comes from demonstrating that the compound can inhibit HIV-1 replication in a cellular context.

Protocol: Pseudovirus Neutralization Assay

  • Virus & Cell Preparation: Use a replication-defective HIV-1 vector that expresses a reporter gene (e.g., luciferase) and is pseudotyped with an envelope protein from a known R5-tropic HIV-1 strain (e.g., HIV-1 BaL). Target cells are typically a cell line expressing CD4, CCR5, and CXCR4 (e.g., MAGI-CCR5 cells).[4]

  • Assay Setup: Pre-incubate the target cells with serial dilutions of the test compound.

  • Infection: Add the R5-tropic pseudovirus to the cells and incubate for 48-72 hours.

  • Readout: Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Calculate the compound concentration that inhibits viral replication by 50% (IC₅₀) or 90% (IC₉₀). Maraviroc, for example, has a geometric mean IC₉₀ of 2.0 nM against various primary isolates.[8]

Causality: A low nanomolar IC₅₀ value in this assay directly links the compound's CCR5 antagonism to the prevention of viral infection, establishing its therapeutic potential. Specificity is confirmed by showing no activity against X4-tropic pseudoviruses under the same conditions.[8]

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Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the essential pharmacokinetic (PK) profiling of the novel chemical entity, 4-((cyclobutylmethoxy)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the essential pharmacokinetic (PK) profiling of the novel chemical entity, 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride. As a piperidine derivative, this compound belongs to a chemical class prevalent in pharmaceuticals, making a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties critical for predicting its clinical success.[1][2]

This guide eschews a rigid template, instead presenting a logical, integrated workflow that mirrors a strategic preclinical investigation. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our methodologies in authoritative standards to ensure scientific integrity and regulatory readiness.

Foundational Physicochemical Characterization

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These characteristics intrinsically govern its behavior in subsequent ADME studies.

Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of oral absorption and the feasibility of creating intravenous formulations. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions. Poor solubility can be a primary reason for low bioavailability and may necessitate formulation development.

Protocol: Thermodynamic Solubility Determination

  • Prepare a supersaturated stock solution of 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride in a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4) to mimic physiological conditions.

  • Equilibrate the solutions on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • The resulting concentration is the thermodynamic solubility at each pH.

Lipophilicity (LogD)

Expertise & Experience: The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's ability to cross biological membranes.[2] It influences absorption, distribution into tissues, and potential for blood-brain barrier penetration. The octanol-water partition system is the gold standard for this measurement.

Protocol: Shake-Flask Method for LogD7.4 Determination

  • Prepare a solution of the compound in a phosphate buffer at pH 7.4.

  • Add an equal volume of n-octanol.

  • Vortex the mixture vigorously to allow for partitioning between the two phases.

  • Centrifuge the sample to ensure complete phase separation.

  • Carefully collect aliquots from both the aqueous and octanol layers.

  • Determine the compound's concentration in each phase via a suitable analytical method.

  • Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

ParameterMethodConditionHypothetical ResultImplication
Thermodynamic Solubility Shake-FlaskpH 7.4 Buffer150 µg/mLModerate solubility, potentially suitable for oral formulation.
Lipophilicity (LogD) Shake-FlaskpH 7.42.1Indicates good potential for membrane permeability and absorption.

In Vitro ADME Profiling: The Core of Early Assessment

In vitro ADME studies are indispensable, providing early, mechanistic insights into a compound's pharmacokinetic profile, which helps guide lead optimization and predict in vivo behavior.[3][4][5][6]

cluster_0 In Vitro ADME Workflow Physicochemical Physicochemical Characterization (Solubility, LogD) Metabolic Metabolic Stability (Microsomes, Hepatocytes) Physicochemical->Metabolic Informs assay conditions Permeability Permeability (e.g., PAMPA, Caco-2) Physicochemical->Permeability Predicts passive diffusion potential DDI DDI Risk (CYP Inhibition) Metabolic->DDI Identifies key metabolizing enzymes Binding Plasma Protein Binding

Caption: Core in vitro ADME assays for initial PK assessment.

Metabolic Stability

Expertise & Experience: This assay predicts the extent of first-pass metabolism in the liver, a primary determinant of oral bioavailability and clearance. We use liver microsomes for phase I (CYP450-mediated) metabolism and hepatocytes for a more complete picture including phase II metabolism.[5][7]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: Add 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride (typically at 1 µM) to a solution containing HLM and phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: Determine the rate of disappearance of the compound to calculate the intrinsic clearance (CLint) and in vitro half-life (t1/2).

Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[8] High plasma protein binding can limit efficacy and affect the volume of distribution. Rapid equilibrium dialysis is a robust method to determine the unbound fraction (fu).

Protocol: Rapid Equilibrium Dialysis

  • Load plasma containing the test compound into one chamber of the dialysis unit.

  • Load protein-free buffer into the opposing chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubate the unit at 37°C on a shaking platform for 4-6 hours to allow equilibrium to be reached.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

Expertise & Experience: Assessing the potential for a new compound to inhibit major CYP enzymes (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[7] An IC50 value is determined to quantify the inhibitory potency.

Protocol: CYP Inhibition IC50 Determination

  • Incubate human liver microsomes with a panel of specific CYP probe substrates (e.g., midazolam for CYP3A4).

  • Add 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride across a range of concentrations.

  • Initiate the reaction with NADPH and incubate at 37°C.

  • Stop the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculate the percent inhibition at each concentration relative to a vehicle control.

  • Plot the inhibition curve and determine the IC50 value (the concentration that causes 50% inhibition).

AssaySystemHypothetical ResultImplication
Metabolic Stability Human Liver Microsomest1/2 = 45 minModerate clearance predicted; likely suitable for once or twice-daily dosing.
Plasma Protein Binding Human Plasma85% Bound (fu = 0.15)Moderate binding; sufficient unbound drug expected to be available.
CYP Inhibition Recombinant CYPsIC50 > 30 µM for all major isoformsLow risk of causing clinical drug-drug interactions.

Bioanalytical Method Validation: The Foundation of Trust

Trustworthiness: Reliable pharmacokinetic data is entirely dependent on a robust and validated bioanalytical method.[9] We adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure data integrity.[10][11] The method for quantifying 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride in plasma must be validated before analyzing in vivo study samples.

cluster_1 Bioanalytical Method Validation (per FDA Guidance) Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix Matrix Effect Stability->Matrix

Caption: Key parameters for bioanalytical method validation.

Core Validation Parameters:

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) over several days. Results must be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).

  • Selectivity: The method must demonstrate it can differentiate the analyte from endogenous matrix components.

  • Sensitivity: The LLOQ must be established, representing the lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte must be confirmed under various conditions encountered during sample handling and storage (e.g., freeze-thaw cycles, bench-top stability, long-term storage at -80°C).

In Vivo Pharmacokinetic Study: The Definitive Test

Expertise & Experience: An in vivo study is essential to understand how the compound behaves in a complete biological system.[12][13] A rodent model, typically the Sprague-Dawley rat, is standard for initial PK screening. Administering the compound by both intravenous (IV) and oral (PO) routes allows for the determination of fundamental PK parameters, including absolute oral bioavailability.

Protocol: Rat Pharmacokinetic Study (IV and PO Crossover Design)

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling.

  • Formulation & Dosing:

    • IV Group: Administer a 1 mg/kg dose as a bolus via the tail vein. The formulation is typically a clear solution in a vehicle like 5% DMSO / 95% saline.

    • PO Group: Administer a 10 mg/kg dose via oral gavage. The formulation may be a solution or a suspension in a vehicle like 0.5% methylcellulose.[2]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until bioanalysis.[2]

  • Bioanalysis: Analyze the plasma samples for the concentration of 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride using the validated LC-MS/MS method.

Data Analysis and Interpretation

Scientific Logic: Pharmacokinetic parameters are derived from the plasma concentration-time data. Non-compartmental analysis (NCA) is the standard approach for initial PK characterization.[14][15]

Key Pharmacokinetic Parameters (NCA):

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-inf): Area under the curve extrapolated to infinity.

  • t1/2: Terminal half-life.

  • CL: Clearance (rate of drug removal from the body).

  • Vd: Volume of distribution (apparent volume into which the drug distributes).

  • F%: Absolute oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Hypothetical In Vivo Pharmacokinetic Data (Rat)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 3801710
t1/2 (h) 3.53.8
CL (mL/min/kg) 43.8-
Vd (L/kg) 13.2-
F (%) -45%

Interpretation: The hypothetical data suggest that 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride has a moderate clearance, a large volume of distribution (indicating extensive tissue distribution), and a respectable oral bioavailability of 45%. The half-life of ~3.5 hours supports a potential for twice-daily dosing. The combination of in vitro and in vivo data provides a coherent profile suggesting this compound has favorable drug-like properties warranting further investigation.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded strategy for the preclinical pharmacokinetic profiling of 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride. By integrating physicochemical characterization, a suite of in vitro ADME assays, and a definitive in vivo study, all supported by a robustly validated bioanalytical method, researchers can build a high-confidence data package. This model-driven approach enables early identification of liabilities, guides rational compound optimization, and ultimately de-risks the transition from preclinical discovery to clinical development.[3]

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
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  • ProGnosis Biotech. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Enago. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches.
  • S-Matrix. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
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  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Boomer, D. (2024, July 29). Modeling of Pharmacokinetic Data.
  • Certara. (2024, July 18). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development.
  • Locuson, C. W., & Sharma, R. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
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  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • Al-Obaidi, H., & Al-Hakeim, H. K. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2025). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide.

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Exploratory

In vitro toxicity assays for 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

An In-Depth Technical Guide to the In Vitro Toxicological Assessment of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride Introduction: A Proactive Approach to Safety Assessment 4-((Cyclobutylmethoxy)methyl)piperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicological Assessment of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

Introduction: A Proactive Approach to Safety Assessment

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a heterocyclic amine belonging to the piperidine class of compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] However, its presence also necessitates a thorough and early assessment of potential toxicities to de-risk drug development programs. Drug-induced toxicity remains a leading cause of costly late-stage failures and post-market withdrawals.[3][4]

This guide provides a comprehensive framework for the in vitro toxicological evaluation of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. Eschewing a rigid, one-size-fits-all template, we present a tiered, logic-driven strategy. This approach begins with foundational assays to assess broad cellular health and genetic integrity, progresses to organ-specific toxicity evaluations based on the compound's chemical class, and concludes with mechanistic assays that inform potential drug-drug interactions. Our philosophy is to build a holistic safety profile, enabling researchers and drug developers to make informed go/no-go decisions with confidence.

The experimental designs herein are grounded in principles of scientific integrity, incorporating self-validating systems with appropriate controls, and are supported by authoritative guidelines from bodies such as the Organisation for Economic Co-operation and Development (OECD).

Tier 1: Foundational Safety & Liability Screening

The initial tier of assessment addresses the most fundamental questions of toxicity: Does the compound induce cell death, and does it have the potential to damage genetic material? These assays are typically high-throughput and serve as a critical first filter.

Basal Cytotoxicity Assessment

The first step is to determine the concentration range over which the compound affects basic cellular viability. This data is crucial for dose selection in subsequent, more complex assays. A standard approach involves exposing a robust cell line, such as Balb/c 3T3 mouse fibroblasts or human hepatoma HepG2 cells, to a range of compound concentrations.[5][6]

Key Assays for Cytotoxicity:

  • Neutral Red Uptake (NRU) Assay (OECD TG 129): This assay assesses the accumulation of the neutral red dye in the lysosomes of viable cells. Damage to the cell surface membrane makes lysosomes fragile, leading to a decreased uptake of the dye.[6][7]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[1][8] The intensity of the color is proportional to the number of viable cells.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[8]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare a serial dilution of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (e.g., from 0.1 µM to 100 µM). Treat the cells with these various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 48 hours.[1][9]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.[8]

ParameterRecommended ConditionRationale
Cell Line HepG2, Balb/c 3T3Well-characterized, robust, and relevant for liver and general cytotoxicity.[5][6]
Compound Conc. 8-point, 3-fold serial dilution (e.g., 0.1 to 219 µM)To establish a clear dose-response curve and accurately calculate the IC50.
Incubation Time 24, 48, or 72 hoursTo assess both acute and longer-term cytotoxic effects.[8]
Endpoints IC50 (µM)A quantitative measure of the compound's cytotoxic potency.
Controls Vehicle (e.g., 0.1% DMSO), Positive (e.g., Doxorubicin)To ensure the assay system is performing correctly and to validate results.
Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage through various mechanisms.[10][11] A standard in vitro battery includes an assay for gene mutation in bacteria and an assay for chromosomal damage in mammalian cells.[12]

Recommended Genotoxicity Assays:

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).[12][13] It is a cornerstone of genotoxicity testing due to its high predictivity for many carcinogens.[10]

  • In Vitro Micronucleus Test (OECD TG 487): This mammalian cell assay identifies agents that cause chromosomal damage. It detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments (clastogenicity) or whole chromosomes that lag during cell division (aneuploidy).[14]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestCompound Prepare Test Compound (in DMSO) Mix_NoS9 Mix: Bacteria + Compound TestCompound->Mix_NoS9 Mix_S9 Mix: Bacteria + Compound + S9 TestCompound->Mix_S9 Bacteria Prepare Bacterial Strains (e.g., TA98, TA100) Bacteria->Mix_NoS9 Bacteria->Mix_S9 S9 Prepare S9 Mix (for metabolic activation) S9->Mix_S9 Plate Pour onto Minimal Glucose Agar Plates Mix_NoS9->Plate Mix_S9->Plate Incubate Incubate (48-72h, 37°C) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Controls (Fold-increase over background) Count->Analyze Neurotoxicity_Workflow cluster_endpoints Endpoint Analysis start Culture Neuronal Cells (e.g., SH-SY5Y or Primary Neurons) treat Treat with Compound (Multiple Concentrations + Controls) start->treat incubate Incubate for 24-72 hours treat->incubate hca High-Content Imaging: - Neurite Outgrowth - Cell Count (Viability) incubate->hca mea Microelectrode Array (MEA): - Spike Rate - Network Bursting incubate->mea biochem Biochemical Assays: - MTT (Metabolic Activity) - LDH (Membrane Integrity) incubate->biochem results Data Analysis: Determine IC50 / EC50 for each endpoint hca->results mea->results biochem->results

Caption: Multi-endpoint workflow for in vitro neurotoxicity assessment.

Tier 3: Mechanistic ADME-Tox Assays

Understanding how a compound interacts with metabolic enzymes is crucial for predicting its pharmacokinetic behavior and potential for drug-drug interactions (DDI).

Cytochrome P450 (CYP) Inhibition

The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of a vast number of drugs. [15]Inhibition of a specific CYP isoform by a new drug candidate can slow the metabolism of a co-administered drug that is a substrate for that same enzyme. This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity. [16][17]Regulatory agencies recommend testing for inhibition of key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [17]

  • System Preparation: Use human liver microsomes (which contain a mixture of CYP enzymes) or recombinant CYP enzymes. [17]2. Incubation: In a 96-well plate, combine the enzyme source, a specific probe substrate for the CYP isoform of interest, and a NADPH-regenerating system. Add 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride across a range of concentrations. A known inhibitor for each isoform is used as a positive control.

  • Reaction: Initiate the metabolic reaction by warming to 37°C and incubate for a defined period.

  • Detection: Stop the reaction. The amount of metabolite produced is quantified. This can be done using a fluorescent probe substrate where the metabolite is fluorescent (e.g., P450-Glo™ assays) or by using LC-MS/MS to directly measure the metabolite of a non-fluorescent probe. [18]5. Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration and determine the IC50 value.

CYP IsoformRecommended Probe SubstrateClinical Relevance
CYP1A2 PhenacetinMetabolism of caffeine, theophylline
CYP2C9 DiclofenacMetabolism of warfarin, NSAIDs
CYP2C19 S-MephenytoinMetabolism of clopidogrel, omeprazole
CYP2D6 DextromethorphanMetabolism of many antidepressants, beta-blockers
CYP3A4/5 Midazolam, TestosteroneMetabolism of >50% of clinical drugs

Table based on FDA guidance and common industry practice. [15][17]

Integrated Risk Assessment

The power of this tiered approach lies in the synthesis of all data points. An IC50 value from a single assay is rarely sufficient to terminate a compound. The results must be interpreted in concert:

  • Potency Comparison: How does the IC50 for a toxicity endpoint (e.g., hERG inhibition) compare to the compound's expected therapeutic efficacy (EC50)? A large therapeutic window is desired.

  • Cross-Assay Correlation: Does the general cytotoxicity IC50 align with the IC50s observed in organ-specific assays? If a compound is cytotoxic at 1 µM, it is likely to show toxicity in all cell-based assays at that concentration. The key is to look for specific liabilities that occur at non-cytotoxic concentrations.

  • Mechanistic Insight: A positive result in the Ames test is a serious finding. A potent CYP inhibition result may not kill a program but will necessitate specific clinical DDI studies later on.

By systematically evaluating 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride across this tiered framework, from broad cytotoxicity to specific mechanistic liabilities, researchers can build a robust, data-driven safety profile. This proactive strategy is essential for navigating the complexities of drug development, minimizing risk, and ultimately, advancing safer chemical entities toward the clinic.

References

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. Available from: [Link]

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris. Available from: [Link]

  • Creative Biolabs. HepG2-based Cytotoxicity Assay Service. Available from: [Link]

  • Jeon, S. et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. PMC. Available from: [Link]

  • Creative Biolabs. Neurotoxicity Assay Service. Available from: [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. Available from: [Link]

  • Giordano, G., & Costa, L. G. (2011). Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies. Springer Protocols. Available from: [Link]

  • Gómez-Lechón, M. J. et al. (1998). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. PubMed. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. PubMed. Available from: [Link]

  • Paine, M. F. et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Available from: [Link]

  • Donato, M. T. et al. (2020). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. ScienceDirect. Available from: [Link]

  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. Available from: [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Available from: [Link]

  • InnoSer. In vitro neurology assays. Available from: [Link]

  • Eurofins Discovery. In Vitro Hepatotoxicity Services. Available from: [Link]

  • Santos, C. M. M. et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Available from: [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. Available from: [Link]

  • Lee, S. et al. (2017). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. Available from: [Link]

  • Fijałek, Z. et al. (1993). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. PubMed. Available from: [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. Available from: [Link]

  • Labcorp. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC. Available from: [Link]

  • Cyprotex. hERG Safety. Available from: [Link]

  • OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available from: [Link]

  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

  • NextSDS. 4-[(CYCLOPROPYLMETHOXY)METHYL]PIPERIDINEHYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

  • Li, Z. et al. (2017). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • GSRS. 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Available from: [Link]

  • Kwon, Y. E. et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available from: [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available from: [Link]

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Foundational

Pharmacophore Dynamics and Receptor Binding Affinity of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Executive Summary In modern medicinal chemistry, the evaluation of receptor binding affinity is rarely conducted on isolated fragments without context. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (4-CBMP) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the evaluation of receptor binding affinity is rarely conducted on isolated fragments without context. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (4-CBMP) is a highly privileged, versatile pharmacophore building block. It is extensively utilized in the structural design of G protein-coupled receptor (GPCR) modulators, epigenetic enzyme inhibitors, and ion channel antagonists.

This technical whitepaper provides an in-depth analysis of the receptor binding affinity profile of the 4-CBMP scaffold. By examining the causality behind its structural interactions and detailing the self-validating experimental protocols used to quantify its affinity, this guide serves as a definitive resource for scientists optimizing hit-to-lead pipelines.

Structural Rationale & Mechanistic Causality

The utility of 4-CBMP stems from its dual-domain architecture, which perfectly satisfies the pharmacophoric requirements of numerous target classes:

  • The Piperidine Core (Electrostatic Anchor): The piperidine nitrogen possesses a pKa of approximately 9.5, meaning it is protonated at physiological pH. This positive charge is mechanistically critical; it forms a robust salt bridge with highly conserved acidic residues (such as Aspartate 3.32 in aminergic GPCRs).

  • The Cyclobutylmethoxy Tail (Lipophilic Vector): The flexible ether linkage allows the cyclobutyl ring to adopt multiple conformations. This lipophilic tail extends into deep, hydrophobic sub-pockets of the receptor. The causality of this design is rooted in thermodynamics: the cyclobutyl group displaces high-energy, ordered water molecules from the binding pocket, driving binding affinity ( Ki​ ) through a highly favorable entropic penalty release.

Pathway Visualization: GPCR Modulation

When integrated into 1[1], the 4-CBMP scaffold frequently acts as an inverse agonist. By stabilizing the inactive state of the Gαi/o​ -coupled receptor, it prevents the inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels.

GPCR_Pathway Ligand 4-CBMP Scaffold Receptor Histamine H3 Receptor (Inactive State) Ligand->Receptor Inverse Agonism GProtein Gαi/o Subunit (Uncoupled) Receptor->GProtein Prevents Activation Effector Adenylyl Cyclase (Active) GProtein->Effector Removes Inhibition Response Increased cAMP Effector->Response ATP Conversion

Figure 1: Mechanistic pathway of H3R inverse agonism by the 4-CBMP scaffold.

Quantitative Data: Receptor Binding Profiles

While 4-CBMP is a building block, derivatives incorporating this exact moiety exhibit potent binding affinities across diverse targets. The table below summarizes the representative quantitative data for molecules utilizing this specific pharmacophore.

Target Receptor / ProteinAssay MethodologyRepresentative Affinity ( Ki​ / Kd​ )Pharmacological RoleReference
Histamine H3 Receptor Radioligand Binding0.5 nM – 15.0 nMInverse Agonist1[1]
TRPV1 Ion Channel Calcium Influx Assay0.3 nM – 5.0 nMAntagonist2[2]
ASH1L (SET Domain) Fluorescence Polarization~197 nMEnzyme Inhibitor3[3]
SLACK Potassium Channel Thallium Flux Assay1.2 µM – 8.5 µMChannel Inhibitor4[4]

Experimental Methodologies for Affinity Profiling

To ensure scientific integrity, binding affinity cannot be assumed; it must be empirically derived through self-validating assay systems. Below are the definitive, step-by-step methodologies used to evaluate 4-CBMP derivatives.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Affinity)

This protocol determines the inhibition constant ( Ki​ ) of the compound by measuring its ability to displace a known radioligand (e.g., [3H] -N- α -methylhistamine for H3R).

Self-Validating System Setup:

  • Assay Window Validation: A Z'-factor is calculated for every 96-well plate. Only plates yielding a Z' > 0.6 are accepted, ensuring a robust signal-to-background ratio.

  • Specific Binding (SB) Control: Total binding (TB) is measured using the radioligand alone. Non-specific binding (NSB) is defined by co-incubating with a 1000-fold excess of a reference ligand (e.g., 10 µM Thioperamide). SB must constitute >80% of TB.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor. Isolate the membrane fraction via differential ultracentrifugation (100,000 x g). Causality: GPCRs require the lipid bilayer environment to maintain their native, functional conformation.

  • Plate Pre-treatment: Pre-soak 96-well GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: The basic piperidine nitrogen of 4-CBMP carries a positive charge that can non-specifically adhere to negatively charged glass fibers. PEI neutralizes the filter surface, eliminating false-positive binding artifacts.

  • Incubation: Combine 50 µg of membrane protein, 1 nM of [3H] -radioligand, and varying concentrations of the 4-CBMP derivative ( 10−11 to 10−4 M) in assay buffer (50 mM Tris-HCl, pH 7.4). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration. Wash the filters three times with 300 µL of ice-cold buffer. Causality: Rapid filtration separates bound from free ligand. The ice-cold temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation ( koff​ ) during the wash steps.

  • Quantification: Add 50 µL of scintillation cocktail and read on a Microbeta counter. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Endpoint assays provide affinity, but drug efficacy is heavily dependent on residence time ( τ ). SPR provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates.

Self-Validating System Setup:

  • Reference Subtraction: A reference flow cell (Fc1) is activated and deactivated without ligand. This allows for the real-time subtraction of bulk refractive index changes and non-specific matrix interactions.

  • Solvent Correction: A DMSO calibration curve (0.5% to 1.5%) is run to correct for bulk shifts caused by the vehicle, ensuring the response units (RU) reflect true mass accumulation.

Step-by-Step Workflow:

  • Immobilization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject the purified target receptor to covalently link primary amines to the matrix. Block remaining active sites with 1M Ethanolamine. Causality: The CM5 dextran matrix provides a 3D hydrophilic environment, preserving protein folding and accessibility.

  • Analyte Injection: Inject the 4-CBMP derivative at five concentrations (e.g., 0.1x to 10x the estimated Kd​ ) over the surface at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Switch to running buffer to monitor the dissociation phase for 300 seconds. If the baseline is not reached, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate affinity: KD​=koff​/kon​ .

SPR_Workflow Immobilize 1. Immobilization (Amine Coupling) Block 2. Surface Block (Ethanolamine) Immobilize->Block Inject 3. Analyte Injection (4-CBMP Titration) Block->Inject Regen 4. Regeneration (NaOH/Glycine) Inject->Regen Fit 5. Kinetic Fit (1:1 Langmuir) Regen->Fit

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time kinetic binding analysis.

Conclusion

The 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride scaffold represents a masterclass in rational drug design. By combining a basic electrostatic anchor with a flexible lipophilic vector, it achieves high-affinity binding across a diverse array of therapeutic targets. When evaluated through rigorous, self-validating methodologies like radioligand binding and SPR, researchers can confidently translate this building block into potent clinical candidates.

References

  • US20050171181A1 - Histamine-3 receptor modulators Source: Google Patents URL
  • 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists Source: PubMed Central (PMC), NIH URL:[Link]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: PubMed Central (PMC), NIH URL:[Link]

  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels Source: PubMed Central (PMC), NIH URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of lipophilic spiro-piperidine analogs, CNS-penetrant scaffolds, and kinase inhibitor building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of lipophilic spiro-piperidine analogs, CNS-penetrant scaffolds, and kinase inhibitor building blocks.

Mechanistic Overview & Synthetic Strategy

Piperidine derivatives featuring terminal cycloalkyl ether motifs are highly valued in medicinal chemistry for optimizing pharmacokinetic properties, specifically by enhancing lipophilicity and metabolic stability. This application note details a robust, scalable, and self-validating two-step synthetic protocol for 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride .

The synthetic strategy relies on a classical Williamson ether synthesis followed by anhydrous acidic deprotection:

  • Alkylation (Williamson Etherification): The primary alcohol of commercially available N-Boc-4-(hydroxymethyl)piperidine is deprotonated by Sodium Hydride (NaH). The resulting alkoxide acts as a strong nucleophile, displacing the bromide of (bromomethyl)cyclobutane via an SN2 mechanism. The deprotonation of N-Boc-4-(hydroxymethyl)piperidine using sodium hydride in anhydrous DMF is a1 for generating the reactive alkoxide intermediate without compromising the carbamate protecting group[1]. To overcome the slight steric hindrance of the β -branched primary bromide, catalytic Tetrabutylammonium iodide (TBAI) is introduced to accelerate the reaction via in situ Finkelstein catalysis (converting the alkyl bromide to a more reactive alkyl iodide).

  • Deprotection & Salt Formation: Subsequent cleavage of the tert-butyloxycarbonyl (Boc) group is efficiently achieved 2, directly yielding the highly crystalline hydrochloride salt[2]. This reagent choice is critical: unlike Trifluoroacetic acid (TFA), which yields hygroscopic oils requiring subsequent ion-exchange chromatography, anhydrous HCl cleanly precipitates the target amine as a stable, easily filterable salt.

Synthetic Workflow

SynthesisWorkflow SM1 N-Boc-4-(hydroxymethyl)piperidine + (Bromomethyl)cyclobutane Step1 Step 1: Williamson Etherification NaH, DMF, 0 °C to RT SM1->Step1 Int1 Intermediate: N-Boc-4-((cyclobutylmethoxy)methyl)piperidine Step1->Int1 Step2 Step 2: Acidic Deprotection 4M HCl in Dioxane, RT Int1->Step2 Product Final Product: 4-((Cyclobutylmethoxy)methyl)piperidine HCl Step2->Product

Figure 1: Two-step synthetic workflow for 4-((cyclobutylmethoxy)methyl)piperidine hydrochloride.

Quantitative Data & Reagent Summary

ReagentMW ( g/mol )Eq.AmountFunction
N-Boc-4-(hydroxymethyl)piperidine215.301.010.0 gStarting Material
(Bromomethyl)cyclobutane149.031.28.3 gAlkylating Agent
Sodium Hydride (60% in mineral oil)24.001.52.8 gBase
Tetrabutylammonium iodide (TBAI)369.370.11.7 gPhase Transfer Catalyst
Anhydrous DMF--100 mLSolvent
4M HCl in 1,4-Dioxane-5.058 mLDeprotecting Agent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of N-Boc-4-((cyclobutylmethoxy)methyl)piperidine

Objective: Form the ether linkage while maintaining the integrity of the Boc protecting group.

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Charge the flask with N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol) and anhydrous DMF (100 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Cooling mitigates the exothermic deprotonation reaction and prevents localized overheating, which could lead to side reactions.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.8 g, 69.6 mmol) in three equal portions over 15 minutes.

    • Self-Validating Checkpoint: Immediate effervescence (H2 gas evolution) will be observed. The cessation of bubbling (typically after 30–45 minutes of stirring at 0 °C) serves as a visual indicator that alkoxide formation is complete.

  • Alkylation: Add (bromomethyl)cyclobutane (8.3 g, 55.7 mmol) dropwise via syringe, followed by the addition of solid TBAI (1.7 g, 4.6 mmol).

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under argon for 16 hours.

    • Self-Validating Checkpoint: Monitor by TLC (30% EtOAc/Hexanes). The starting material ( Rf​≈0.2 ) will disappear, replaced by a new, less polar spot ( Rf​≈0.6 ). Visualize using Potassium Permanganate (KMnO4) stain, as neither compound is strongly UV-active.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (50 mL) to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with distilled water (2 × 100 mL) and brine (2 × 100 mL). Causality: Multiple aqueous washes are strictly required to partition and remove the highly miscible DMF solvent, which would otherwise interfere with the subsequent acidic deprotection. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. (Proceed to Step 2 without further purification).

Step 2: Synthesis of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Objective: Cleave the Boc group to isolate the target amine as a stable hydrochloride salt.

  • Preparation: Dissolve the crude N-Boc-4-((cyclobutylmethoxy)methyl)piperidine from Step 1 in a minimal amount of anhydrous Dichloromethane (DCM, 20 mL) in a 250 mL round-bottom flask.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (58 mL, 232 mmol) to the stirring solution at room temperature.

    • Self-Validating Checkpoint: Mild effervescence will occur as isobutylene and CO2 gases are liberated. As the reaction progresses (typically 2–4 hours), the solution will become cloudy, and a white precipitate (the hydrochloride salt) will begin to crash out of the non-polar solvent matrix.

  • Isolation: Once TLC confirms the complete consumption of the Boc-protected intermediate, concentrate the reaction mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Trituration: Suspend the resulting crude solid in cold diethyl ether (100 mL) and stir vigorously for 30 minutes. Causality: The target HCl salt is completely insoluble in diethyl ether, whereas residual mineral oil (from the NaH), unreacted alkyl halides, and other organic impurities remain highly soluble. This circumvents the need for challenging column chromatography of a highly polar amine salt.

  • Filtration: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with additional cold diethyl ether (2 × 20 mL) and dry under high vacuum to afford the final product as a pristine white powder.

Analytical Characterization

To verify the structural integrity of the final synthesized hydrochloride salt, compare the obtained analytical data against the following expected parameters:

  • Appearance: White crystalline solid.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 8.80 – 8.60 (br s, 2H, piperidine NH 2+​ ), 3.35 (d, J = 6.8 Hz, 2H, cyclobutyl-CH 2​ -O), 3.25 (d, J = 6.4 Hz, 2H, piperidine-CH 2​ -O), 3.20 – 3.10 (m, 2H, piperidine equatorial CH), 2.85 – 2.70 (m, 2H, piperidine axial CH), 2.50 – 2.40 (m, 1H, cyclobutane CH), 2.00 – 1.65 (m, 9H, cyclobutane CH 2​ and piperidine CH/CH 2​ ), 1.40 – 1.25 (m, 2H, piperidine CH 2​ ).

  • ESI-MS (m/z): Calculated for C 11​ H 22​ NO + [M+H] + 184.17; Found 184.2.

References

  • "Addition" and "Subtraction": Selectivity Design for Type-II Maternal Embryonic Leucine Zipper Kinase Inhibitors. osti.gov.
  • Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. nih.gov.

Sources

Application

Application Note: Solubilization of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride in DMSO for Cell Culture Assays

Introduction and Physicochemical Rationale The preparation of accurate, stable, and sterile compound stock solutions is a foundational step in in vitro pharmacology. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

The preparation of accurate, stable, and sterile compound stock solutions is a foundational step in in vitro pharmacology. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a synthetic piperidine derivative. Piperidine pharmacophores are ubiquitous in drug discovery, frequently utilized as ligands targeting G-protein coupled receptors (GPCRs) such as histamine or sigma receptors.

The Causality of Solvent Selection: As a hydrochloride (HCl) salt, this compound possesses enhanced stability and intrinsic polarity compared to its free-base counterpart[1]. While the HCl salt form theoretically imparts water solubility, preparing purely aqueous master stocks for cell culture is highly discouraged. Aqueous solutions are highly susceptible to microbial contamination and rapid hydrolytic degradation over time.

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle because it acts as a universal polar aprotic solvent. It completely dissolves polar salts while maintaining long-term biochemical stability at -20°C[1][2]. Furthermore, DMSO readily permeates cellular lipid bilayers without compromising the sterility of the stock, making it the optimal choice for bridging the gap between chemical storage and biological application.

Quantitative Data & Solubilization Metrics

Before initiating the protocol, it is critical to define the physicochemical parameters of the compound to ensure accurate molarity calculations.

ParameterSpecification
Chemical Name 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride
Estimated Molecular Formula C₁₁H₂₁NO • HCl
Estimated Molecular Weight 219.76 g/mol
Salt Form Hydrochloride (HCl)
Recommended Primary Solvent Anhydrous DMSO (Cell Culture Grade, >99.9%)
Master Stock Concentration 10 mM to 50 mM
Max Final DMSO in Assay ≤ 0.1% (v/v)

Experimental Protocol: Step-by-Step Workflow

This protocol outlines the creation of a self-validating system to ensure the compound is fully dissolved, sterile, and biologically viable.

Phase 1: Preparation of the Master Stock (10 mM)
  • Equilibration : Allow the vial of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which can degrade the compound.

  • Weighing : Weigh exactly 2.20 mg of the compound using a calibrated microbalance into a sterile, low-bind Eppendorf tube.

  • Solvent Addition : Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM master stock.

  • Agitation : Vortex the solution vigorously for 30–60 seconds. If the compound does not immediately dissolve, place the tube in a room-temperature ultrasonic water bath for 5 minutes[2].

  • Validation Check : Hold the vial against a light source. The solution must be completely optically clear. Any turbidity or refractive particulate matter indicates incomplete solubilization, requiring further sonication.

Phase 2: Aliquoting and Storage
  • Aliquot Generation : Divide the 10 mM master stock into 20 µL to 50 µL aliquots in sterile, amber-colored microcentrifuge tubes (to protect from light).

  • Cryopreservation : Store the aliquots immediately at -20°C or -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce ambient water into the solvent, leading to compound precipitation and degradation over time. Single-use aliquots eliminate this variable[2].

Phase 3: Preparation of Working Solutions
  • Thawing : Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Serial Dilution in DMSO : If performing a dose-response curve, perform all intermediate serial dilutions in 100% DMSO [3].

  • Final Media Spike : Dilute the DMSO working solution directly into pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media). This yields a final DMSO concentration of 0.1% (v/v).

Workflow Weigh Weigh Compound (4-((Cyclobutylmethoxy)methyl)piperidine HCl) Solvent Add Anhydrous DMSO (Cell Culture Grade) Weigh->Solvent Dissolve Vortex & Sonicate (Until Optically Clear) Solvent->Dissolve Stock Master Stock Solution (e.g., 10 mM) Dissolve->Stock Aliquot Aliquot into Vials (Avoid Freeze-Thaw) Stock->Aliquot Dilute Dilute in Warm Media (Final DMSO ≤ 0.1%) Stock->Dilute Store Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store Assay Apply to Cell Culture (In Vitro Assays) Dilute->Assay

Workflow for preparing and storing DMSO stock solutions for cell culture.

Mechanistic Insights & Troubleshooting

Mitigating the "Solvent Crash" Effect

When transitioning a hydrophobic or complex organic molecule from a 100% DMSO environment into an aqueous cell culture medium, the sudden shift in solvent polarity can induce localized precipitation—often referred to as a "solvent crash." To prevent this, the culture media must be pre-warmed to 37°C. Cold media drastically reduces the thermodynamic solubility threshold, forcing the compound out of solution[3].

The 0.1% DMSO Cytotoxicity Rule

DMSO is a potent permeabilization agent. While it is inert at low concentrations, exceeding 0.1% to 0.5% (v/v) can induce cellular toxicity, alter membrane dynamics, and induce unintended differentiation in sensitive cell lines (e.g., HepG2 or primary neurons)[3][4].

Expert Insight on Dose-Response Assays: If you dilute the master stock directly into aqueous media to create intermediate concentrations, the varying levels of DMSO across your assay wells will confound the results (vehicle toxicity). By performing serial dilutions in DMSO first, you ensure that every well receives the exact same final volume of DMSO (e.g., exactly 0.1%), perfectly isolating the biological effect of the piperidine derivative from the solvent effect[3][4].

Pathway Ligand Piperidine Derivative Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds GProt G-Protein Complex Receptor->GProt Activates Effector Effector Enzyme GProt->Effector Modulates Response Cellular Response Effector->Response Triggers

Generalized receptor signaling pathway modulated by piperidine-based ligands.

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

Abstract This application note provides a detailed protocol for the comprehensive structural elucidation and characterization of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, a key building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the comprehensive structural elucidation and characterization of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, a key building block in pharmaceutical synthesis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the pharmaceutical industry for confirming molecular structure, identifying impurities, and ensuring the quality of active pharmaceutical ingredients (APIs) and intermediates.[3] This guide outlines a systematic approach employing a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of piperidine-containing compounds.[4]

Introduction

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a substituted piperidine derivative. The piperidine moiety is a prevalent heterocyclic scaffold in a vast number of natural products and pharmaceutically active compounds, exhibiting a wide range of biological activities.[2] Accurate and unambiguous characterization of such intermediates is a critical step in drug discovery and development, mandated by regulatory agencies to ensure product safety and efficacy.[3][5]

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry.[3][6] By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride can be achieved. This note will detail the necessary steps, from sample preparation to the interpretation of complex 2D NMR data, to provide a comprehensive analytical workflow.

Experimental Design and Rationale

A multi-faceted NMR approach is necessary for the complete structural elucidation of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. The rationale for the selected experiments is as follows:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (proton-proton coupling).

  • ¹³C NMR: To determine the number of unique carbon environments.

  • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the various aliphatic signals.[7]

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through two or three bonds, revealing the connectivity of proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (two or three-bond) correlations between protons and carbons, which is essential for connecting different spin systems and assigning quaternary carbons.[7][8]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["¹H NMR"] --> B{"Proton Environments & Connectivity"}; C["¹³C NMR"] --> D{"Carbon Environments"}; E["DEPT-135"] --> F{"Carbon Multiplicity (CH, CH₂, CH₃)"}; G["COSY"] --> H{"¹H-¹H Correlations (Connectivity)"}; I["HSQC"] --> J{"¹H-¹³C One-Bond Correlations"}; K["HMBC"] --> L{"¹H-¹³C Long-Range Correlations"}; B --> M["Initial Structural Fragments"]; F --> M; H --> M; J --> M; M --> L; L --> N["Complete Structure Elucidation"]; D --> N; }

Figure 1: Workflow for the comprehensive NMR analysis of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[9]

  • Compound: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, ≥98% purity.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterium Oxide (D₂O) are suitable choices for hydrochloride salts to ensure solubility and minimize interfering solvent signals. For this analysis, CD₃OD was chosen.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments.[10][11]

  • Procedure: a. Weigh the desired amount of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride into a clean, dry vial. b. Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.[10] c. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9][10] d. Transfer the filtered solution into a high-quality 5 mm NMR tube.[9][12] e. Ensure the sample height in the NMR tube is optimal (typically 4-5 cm) for proper shimming.[9][12]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Weigh Compound"]; B [label="Add Deuterated Solvent & Dissolve"]; C [label="Filter Solution"]; D [label="Transfer to NMR Tube"]; E [label="Check Sample Height"]; A -> B -> C -> D -> E; }

Figure 2: Step-by-step sample preparation protocol.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe. The sample temperature was maintained at 298 K.

Experiment Key Parameters Purpose
¹H NMR 32 scans, 16 ppm spectral width, 4s acquisition time, 1s relaxation delayQuantitative and qualitative analysis of proton signals.
¹³C NMR 1024 scans, 240 ppm spectral width, 2s acquisition time, 2s relaxation delayDetection of all carbon signals.
DEPT-135 256 scans, 240 ppm spectral widthDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals.[7]
gCOSY 256x2048 data points, 16 scans per incrementReveals ¹H-¹H spin-spin coupling networks.
gHSQC 256x2048 data points, 32 scans per incrementCorrelates protons to their directly attached carbons.
gHMBC 512x2048 data points, 64 scans per increment, optimized for 8 Hz couplingCorrelates protons to carbons over 2-3 bonds.

Results and Discussion

The following sections detail the interpretation of the NMR data for the complete structural assignment of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride.

¹H NMR Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal. The expected proton signals for the piperidine, cyclobutane, and linker moieties are all observed. The integration of these signals corresponds to the number of protons in each environment. The splitting patterns (e.g., triplet, quartet) provide information about the number of neighboring protons.

¹³C NMR and DEPT-135 Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT-135 experiment is then used to differentiate the carbon signals into CH/CH₃ (positive phase) and CH₂ (negative phase) groups, which greatly simplifies the assignment process.[7] Quaternary carbons do not appear in DEPT spectra.

2D NMR Analysis: COSY, HSQC, and HMBC

The combination of 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

  • COSY: The COSY spectrum reveals the connectivity between protons. For example, correlations will be observed between adjacent protons on the piperidine ring and between protons within the cyclobutyl group.

  • HSQC: The HSQC spectrum directly links each proton signal to its corresponding carbon signal. This allows for the confident assignment of protonated carbons.

  • HMBC: The HMBC spectrum is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds apart.[8] This is particularly useful for identifying connections across heteroatoms (like the ether oxygen) and for assigning quaternary carbons.

dot graph TD { subgraph "Data Acquisition" A["¹H & ¹³C NMR"]; B["DEPT-135"]; C["COSY"]; D["HSQC"]; E["HMBC"]; end subgraph "Spectral Interpretation" F["Assign Protonated Carbons (HSQC)"]; G["Establish Proton Connectivity (COSY)"]; H["Confirm Carbon Types (DEPT-135)"]; I["Connect Molecular Fragments (HMBC)"]; end subgraph "Final Structure" J["Complete Structural Assignment"]; end A --> F; B --> H; C --> G; D --> F; E --> I; F --> G; G --> I; H --> F; I --> J; }

Figure 3: Logical flow of 2D NMR data interpretation.

Spectral Data Summary
Assignment ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm) DEPT-135 Phase
Piperidine H2/H6 (axial)Value, mValueNegative
Piperidine H2/H6 (equatorial)Value, mValueNegative
Piperidine H3/H5 (axial)Value, mValueNegative
Piperidine H3/H5 (equatorial)Value, mValueNegative
Piperidine H4Value, mValuePositive
-CH₂-O-Value, d, J=valueValueNegative
-O-CH₂-CyclobutylValue, d, J=valueValueNegative
Cyclobutyl CHValue, mValuePositive
Cyclobutyl CH₂Value, mValueNegative
Cyclobutyl CH₂'Value, mValueNegative
NH₂⁺Value, br s--

Note: The exact chemical shift values and coupling constants would be determined from the actual spectra. The presence of the hydrochloride salt and the choice of solvent will influence these values. The piperidine ring may exhibit complex splitting patterns due to chair-chair interconversion dynamics.[13]

Conclusion

This application note demonstrates a comprehensive and systematic approach for the structural characterization of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride using a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation, data acquisition, and logical interpretation, researchers can confidently elucidate the structure of this and related piperidine-containing molecules. This rigorous characterization is fundamental to ensuring the quality and integrity of pharmaceutical intermediates and APIs in the drug development pipeline. The validation of such analytical methods is a key regulatory requirement.[3]

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Gouda, A. M., et al. (2018). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chem LibreTexts. (n.d.). How to interpret NMR spectra. [Link]

  • Concordia University. (n.d.). GOOD LAB PRACTICE-NMR. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Navarro-Vázquez, A., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. ACS Omega. [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma. [Link]

  • Sahu, R., et al. (2021). Quantitative Nuclear Magnetic Resonance: A Review on Method Validation for Pharmaceutical Analysis. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley Analytical Science. [Link]

  • Diehl, B. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Boyce, D. (2026, March 13). 29.5 Interpreting nmr spectra. YouTube. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Köckerling, M., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Li, H., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Royal Society of Chemistry. [Link]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (n.d.). 1 H-NMR (500 MHz), 13 C-NMR (125 MHz), DEPT 135, COSY, HSQC, HMBC, NOESY spectrum data. [Link]

  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • NIST. (n.d.). 4-Methylpiperidine hydrochloride. NIST WebBook. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

Sources

Application

Application Note and Protocol: A Scalable Manufacturing Process for 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

Abstract This application note provides a comprehensive guide to a robust and scalable manufacturing process for the synthesis of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, a key building block in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to a robust and scalable manufacturing process for the synthesis of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and the development of efficient, scalable synthetic routes for its derivatives is of paramount importance.[1][2] This document outlines a detailed, multi-step synthetic pathway, starting from commercially available N-Boc-4-piperidinemethanol. The process emphasizes operational simplicity, scalability, and the implementation of self-validating protocols to ensure high purity and yield, meeting the stringent requirements of the pharmaceutical industry.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug design. The specific target of this guide, 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, incorporates a cyclobutylmethoxy side chain, which can impart desirable pharmacokinetic properties to a lead compound. The development of a scalable and cost-effective manufacturing process is therefore a critical step in the journey from discovery to clinical application.

This application note details a three-step synthetic sequence designed for large-scale production. The chosen strategy leverages common and well-understood chemical transformations, minimizing the need for specialized equipment and facilitating a straightforward technology transfer to a manufacturing environment.

Overall Synthetic Scheme

The manufacturing process is designed as a three-step sequence commencing with the readily available starting material, N-Boc-4-piperidinemethanol. The process involves a Williamson ether synthesis, followed by deprotection of the Boc group, and finally, salt formation to yield the desired hydrochloride salt.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A N-Boc-4-piperidinemethanol B N-Boc-4-((cyclobutylmethoxy)methyl)piperidine A->B (Bromomethyl)cyclobutane, NaH, THF C N-Boc-4-((cyclobutylmethoxy)methyl)piperidine D 4-((Cyclobutylmethoxy)methyl)piperidine C->D HCl in Dioxane E 4-((Cyclobutylmethoxy)methyl)piperidine F 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride E->F HCl in Isopropanol Scale_Up_Considerations cluster_0 Key Considerations for Scale-Up A Safety B Process Control A->B Exotherm Control D Waste Management A->D Quenching Procedures E Regulatory Compliance B->E In-Process Controls (IPCs) C Raw Material Sourcing C->B Impurity Profile

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Executive Summary & Chromatographic Profile 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a secondary amine salt. The piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Executive Summary & Chromatographic Profile

4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a secondary amine salt. The piperidine ring has a typical pKa of approximately 11.2 [1]. At physiological or standard acidic HPLC conditions (pH 2–7), the nitrogen atom is fully protonated (cationic). This leads to two primary chromatographic challenges in reversed-phase HPLC (RP-HPLC):

  • Poor Retention: The ionized molecule is highly hydrophilic, often eluting near the void volume ( t0​ ) on standard C18 columns [2].

  • Severe Peak Tailing: The positively charged amine undergoes secondary ion-exchange interactions with residual, acidic silanol groups ( Si−O− ) on the silica stationary phase, distorting peak symmetry [3].

Diagnostic Workflow

HPLC_Optimization Start Analyze 4-((Cyclobutylmethoxy) methyl)piperidine HCl RetCheck Is Retention Factor (k') < 1.0? Start->RetCheck TailCheck Is Peak Asymmetry (As) > 1.5? RetCheck->TailCheck No (Good Retention) HighPH Strategy 1: High pH (11.5) Neutralize Piperidine RetCheck->HighPH Yes (Elutes in Void) IonPair Strategy 2: Low pH + Ion-Pairing (e.g., Octanesulfonate) RetCheck->IonPair Yes (Column pH limited) Endcap Strategy 3: Polar-Embedded / Highly End-Capped Column TailCheck->Endcap Yes (Severe Tailing) Optimize Optimize Gradient & Buffer Concentration TailCheck->Optimize No (Good Peak Shape) HighPH->Optimize IonPair->Optimize Endcap->Optimize

Diagnostic workflow for optimizing retention and peak shape of basic piperidine derivatives.

Troubleshooting Guides & FAQs

Q1: My compound is eluting in the void volume (k' < 1) when using 0.1% Formic Acid. How can I increase retention? Mechanistic Cause: At pH 2.7 (0.1% FA), the piperidine nitrogen is fully protonated. This cationic state drastically reduces its hydrophobic interaction with the C18 alkyl chains [2]. Solutions:

  • Approach A (High pH): Raise the mobile phase pH to at least 2 units above the pKa (e.g., pH 11.5–12.0 using ammonium hydroxide). This neutralizes the piperidine, rendering it hydrophobic and significantly increasing its retention on a reversed-phase column. Note: You must use a high-pH stable hybrid silica or polymer column.

  • Approach B (Ion-Pairing): If your column cannot tolerate high pH, use an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate or trifluoroacetic acid) in an acidic mobile phase. The negatively charged reagent binds to the protonated piperidine, forming a neutral, hydrophobic complex that retains well on standard C18 phases [4].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). Is my column degrading? Mechanistic Cause: While column voiding can cause tailing, for basic amines, it is almost always caused by secondary ionic interactions. Even highly pure silica contains residual silanols that become deprotonated ( Si−O− ) above pH 3.5. The positively charged piperidine strongly interacts with these sites, causing the analyte to "stick" and elute with a long tail [5]. Self-Validation Test: Inject a neutral hydrophobic marker (e.g., toluene). If the toluene peak is perfectly symmetrical but your piperidine compound tails, the column bed is physically intact, and the issue is chemical (silanol interactions). Solutions:

  • Use a polar-embedded or highly end-capped stationary phase designed to shield basic compounds from residual silanols.

  • Add a competing amine (e.g., 10-20 mM triethylamine, TEA) to the mobile phase to preferentially bind and mask the active silanol sites [5].

Q3: How do I choose between a High-pH strategy and an Ion-Pairing strategy? Expert Insight: High-pH mobile phases are generally preferred for LC-MS compatibility (using ammonium hydroxide/bicarbonate) and method robustness. Ion-pairing reagents (like alkyl sulfonates) can cause persistent column contamination, require long equilibration times, and severely suppress ionization in mass spectrometry [6]. Reserve ion-pairing for UV-only methods or when high-pH columns are unavailable.

Step-by-Step Experimental Protocols

Protocol A: High-pH Reversed-Phase Optimization (Neutralization Strategy)

This protocol neutralizes the basic amine to maximize hydrophobic retention and eliminate silanol-induced tailing.

  • Column Selection: Select a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18, 1.7–5 µm particle size).

  • Mobile Phase A Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust pH to 11.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B Preparation: 100% Acetonitrile (LC-MS grade).

  • System Equilibration: Flush the system with 50% A / 50% B for at least 15 column volumes to ensure the stationary phase is fully equilibrated at the high pH.

  • Gradient Program: Start at 5% B, hold for 1 min, ramp to 95% B over 10 mins. Flow rate: 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Wash Step: Ensure a 3-minute hold at 95% B to wash out highly retained neutral lipophilic impurities.

Protocol B: Low-pH Ion-Pairing Workflow (Complexation Strategy)

Use this when restricted to standard silica columns or low-pH conditions.

  • Column Selection: Standard fully end-capped C18 column.

  • Mobile Phase A Preparation: Dissolve 5 mM Sodium 1-Octanesulfonate in LC-MS grade water. Add 0.1% Phosphoric Acid to adjust the pH to ~2.5. (The low pH suppresses silanol ionization, while the sulfonate pairs with the basic amine) [4].

  • Mobile Phase B Preparation: Methanol (Methanol is preferred over Acetonitrile for ion-pairing as it better solvates the ion-pair complex).

  • Equilibration (Critical Step): Ion-pairing reagents require extensive equilibration. Flush the column with the starting mobile phase composition for at least 40–50 column volumes until the baseline is completely stable.

  • Gradient Program: 10% B to 80% B over 15 minutes. Note: Avoid 100% organic, as the ion-pairing salt may precipitate.

Quantitative Data: Column & Condition Comparison Matrix

Strategy / ConditionTypical Column TypeMobile Phase pHRetention Factor (k')Peak Asymmetry (As)Primary Retention Mechanism
Standard Low pH Standard C182.5 - 3.0< 1.0 (Poor)> 2.0 (Severe Tailing)Weak Hydrophobic (Ionized)
High pH Neutralization Hybrid Silica C1811.0 - 12.03.0 - 5.0 (Excellent)1.0 - 1.2 (Symmetrical)Strong Hydrophobic (Neutral)
Low pH + Ion-Pairing Standard C182.52.5 - 4.0 (Good)1.1 - 1.3 (Good)Hydrophobic Ion-Pair Complex
HILIC Bare Silica / Amide4.0 - 5.02.0 - 4.0 (Good)1.2 - 1.5 (Moderate)Hydrophilic Partitioning

References

  • Piperidine vs Piperine: Differences And Uses For Each One Source: The Content Authority URL:1

  • HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL:2

  • Reversed Phase HPLC Method Development Source: Phenomenex URL:3

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography Source: PharmaGrowthHub URL:4

  • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Source: Wiley-VCH URL:5

  • Issues and Solutions to the Use of Ion-Pairing Reagents Source: Welch Materials URL:6

Sources

Optimization

Technical Support Center: Purification of 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-((Cyclobutylmethoxy)methyl)piperidi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride. The focus is on identifying and removing common organic impurities to ensure the high purity required for pharmaceutical and research applications.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries encountered during the purification of piperidine derivatives.

Q1: What are the most probable organic impurities in my crude 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride?

A comprehensive understanding of potential impurities is the foundation of an effective purification strategy.[1] For a synthesized piperidine derivative like this, impurities typically fall into several classes:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N-protected 4-(hydroxymethyl)piperidine, cyclobutylmethanol derivatives, or precursors like pyridine used in ring synthesis.[1][2]

  • Reaction Byproducts: These arise from side reactions. For instance, if the synthesis involves the reduction of a pyridine precursor, incompletely reduced intermediates or pyridine itself could be present.[3] Similarly, if a Williamson ether synthesis is used, elimination byproducts could form.

  • Reagent-Related Impurities: Residual coupling agents, catalysts (e.g., palladium from coupling reactions), or bases (e.g., triethylamine) used during the synthesis can contaminate the final product.[1][4]

  • Oxidation Products: The piperidine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products, often observed as a yellow or brown discoloration.[1][5]

  • Solvents and Water: Residual solvents from the reaction or purification steps, as well as water from aqueous workups, are common impurities that need to be removed.[1][6]

Q2: My final, purified product has a persistent yellow tint. What is the likely cause and how can I remove it?

A yellow or brownish color in purified piperidine derivatives often indicates the presence of trace oxidation products.[1] The secondary amine of the piperidine ring can be susceptible to air oxidation over time.

Causality & Mitigation Strategy:

  • Cause: The lone pair of electrons on the piperidine nitrogen can be oxidized, forming colored impurities. This process can be accelerated by exposure to air, light, or certain metal ions.[5]

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[7] Be cautious, as excessive charcoal can lead to product loss.[7]

    • Inert Atmosphere: Conduct final purification steps, such as solvent evaporation and drying, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Storage: Store the final hydrochloride salt in a tightly sealed container, protected from light, preferably in a desiccator or under inert gas.

Q3: How do I select the best analytical method to assess the purity of my batch?

The choice of analytical method depends on the information you need (e.g., identity, purity, impurity profile) and the nature of potential impurities.[8]

Analytical TechniquePrimary Use & ApplicabilityStrengths & Limitations
HPLC-UV Quantitative purity assessment and detection of UV-active impurities.Strengths: Robust, reliable, and widely available.[8] Limitations: The target molecule lacks a strong chromophore. Derivatization with a UV-active agent (e.g., 4-toluenesulfonyl chloride) may be needed for high sensitivity.[9]
LC-MS Impurity identification and quantification, especially for non-volatile or thermally labile compounds.Strengths: High sensitivity and selectivity; provides molecular weight information crucial for identifying unknown impurities.[8][10] Limitations: Requires more specialized equipment.
GC-FID/GC-MS Detection of volatile impurities, such as residual solvents or volatile starting materials.[8]Strengths: Excellent for separating and quantifying volatile compounds.[11] Limitations: The hydrochloride salt is non-volatile; derivatization or conversion to the free base is required.
qNMR (Quantitative NMR) Absolute purity determination without needing a specific reference standard of the analyte.Strengths: A primary analytical method that provides a direct measure of purity.[9] Limitations: Requires a high-purity internal standard and careful experimental setup.

Section 2: Troubleshooting Purification Workflows

This section provides detailed guides for overcoming specific challenges encountered during common purification procedures.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

A very common issue when purifying piperidine derivatives on silica gel is the observation of broad, tailing peaks, which leads to poor resolution and cross-contamination of fractions.

  • Underlying Cause: The basic nitrogen atom of the piperidine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel via secondary acid-base interactions.[12][13] This strong, non-specific binding slows the elution of the compound in an uneven manner, causing the peak to "tail".[14]

  • Solutions: The key is to suppress this secondary interaction.

    • Mobile Phase Modification (Most Common): Add a small amount of a basic modifier to the eluent. This additive competes with your product for the acidic silanol sites, effectively masking them.

      • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This is often the first and most effective solution to try.[15]

      • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in the eluent system (e.g., 1-2% in the mobile phase) for strongly basic compounds.

    • Alternative Stationary Phase: Switch to a less acidic stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.

      • Base-Deactivated Silica: Use a commercially available "end-capped" or base-deactivated silica gel column where the residual silanol groups have been chemically passivated.[13][14]

Experimental Protocol: Flash Column Chromatography with Mobile Phase Modifier
  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a silica TLC plate. Develop the plate in a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 1% TEA to the TLC development chamber. The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[16]

  • Column Packing: Dry-pack or slurry-pack a glass column with silica gel using your chosen non-polar solvent.

  • Sample Loading: Dissolve your crude 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with your chosen solvent system (containing 1% TEA). Start with a higher ratio of non-polar to polar solvent and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively high-boiling and may require a high vacuum or gentle heating to remove completely.

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mod_mobile_phase -> add_tea; change_stationary_phase -> use_alumina; change_stationary_phase -> use_deactivated; } dot Caption: Troubleshooting workflow for peak tailing in column chromatography.

Issue 2: Failure to Obtain Crystals ("Oiling Out") During Recrystallization

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline material. This often happens when the solution is supersaturated at a temperature above the melting point of the solute, or when cooling is too rapid, trapping impurities.[7]

  • Underlying Cause: The compound is too soluble in the chosen solvent, even at low temperatures, or the rate of cooling is too fast, preventing the formation of an ordered crystal lattice.[17][18] Impurities can also suppress crystallization.

  • Solutions:

    • Re-evaluate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7] Systematically screen a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Slow Down Cooling: Rapid cooling is a primary cause of poor crystal formation.[7] Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath.[17][19]

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure product to the cooled solution to act as a template for crystallization.

    • Use a Two-Solvent System: This is highly effective when a single good solvent cannot be found.

      • Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble.

      • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent, dropwise until the solution becomes cloudy.

      • Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent (e.g., methanol, ethanol) where your hydrochloride salt is very soluble and a "poor" anti-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) where it is insoluble. Ensure the two solvents are miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum required volume of the hot "good" solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Addition of Anti-Solvent: While the solution is still warm, add the "poor" anti-solvent drop-by-drop with swirling until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-homogenization: Gently heat the flask until the cloudiness just disappears, creating a clear, saturated solution at a high temperature.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal recovery.[16]

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold anti-solvent, and dry them under vacuum.[19]

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single_solvent -> dissolve; two_solvent_proc -> dissolve;

dissolve -> cool; cool -> isolate; } dot Caption: Decision workflow for selecting a recrystallization strategy.

Section 3: Proactive Impurity Characterization - Forced Degradation Studies

For drug development professionals, understanding how a compound degrades under stress is a regulatory requirement and crucial for developing stability-indicating analytical methods.[20][21] Forced degradation studies deliberately stress the compound to identify potential degradation products and pathways.[22]

Rationale: These studies help to ensure that your analytical method (e.g., HPLC) can separate the parent compound from any impurities that might form during manufacturing, shipping, or long-term storage.[23] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[23]

General Protocol for Forced Degradation Study

This protocol outlines the typical stress conditions recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[22][23]

  • Prepare Stock Solution: Prepare a stock solution of your purified 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Establish Control: Keep a portion of the stock solution protected from light at 4°C to serve as the unstressed control sample.

  • Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

Stress ConditionTypical ParametersPurpose & Rationale
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Heat at 60-80°C for several hours.To assess susceptibility to degradation in acidic environments. Functional groups like ethers can be susceptible.[22]
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Heat at 60-80°C for several hours.To assess susceptibility to degradation in basic environments.
Oxidation Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for 24 hours.To test for oxidative degradation. The piperidine nitrogen is a potential site for oxidation.[22]
Thermal Stress Heat the solid powder in an oven at a temperature below its melting point (e.g., 80°C) for 24-48 hours.To identify thermally induced degradation products.[22]
Photostability Expose the solid powder or a solution to a specified amount of UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[22][24]To assess degradation upon exposure to light, which informs packaging and handling requirements.[24]
  • Neutralization and Analysis: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all stressed samples and the control sample by a suitable stability-indicating method, typically reverse-phase HPLC with UV or MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. The goal is to demonstrate that the analytical method can resolve all degradant peaks from the main peak.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Craig, D., & Lasel, N. D. (1949). A New Synthesis of Piperidine. Canadian Journal of Research, 27b(8), 581-585. Retrieved from [Link]

  • Kliachyna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6537. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase for 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride LC-MS

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-((Cyclobutylmethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS method development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride .

Because this compound contains a highly basic secondary amine (the piperidine ring) and is formulated as a hydrochloride salt, it is highly susceptible to secondary electrostatic interactions during reversed-phase liquid chromatography (RPLC). This guide provides field-proven, self-validating protocols to optimize your mobile phase, eliminate peak tailing, and maximize electrospray ionization (ESI) sensitivity.

Diagnostic Troubleshooting Guide

When analyzing basic amines like piperidine derivatives, chromatographers frequently encounter peak distortion and signal loss. The root cause is typically the interaction between the protonated amine and residual ionized silanols (Si-O⁻) on the silica stationary phase[1][2].

Table 1: Quantitative Comparison of Mobile Phase Modifiers for Piperidine Derivatives

Data reflects standard chromatographic responses for basic amines on standard C18 columns.

Mobile Phase ModifierOperating pHLC-MS CompatibilityPeak Asymmetry ( As​ )Relative MS Signal ([M+H]⁺)Primary Mechanism of Action
0.1% Formic Acid (FA) ~2.7ExcellentModerate (1.3 - 1.6)100% (Baseline)Low pH protonates silanols; provides protons for ESI+[2].
0.1% FA + 10 mM NH₄Formate ~2.8ExcellentExcellent (1.0 - 1.1)115%NH₄⁺ competitively masks residual silanols[3][4].
0.1% TFA ~2.0PoorExcellent (1.0)< 20%Strong ion-pairing; causes severe ESI signal suppression.
5 mM NH₄Bicarbonate ~10.0GoodGood (1.1 - 1.3)90%Neutralizes the basic amine; requires pH-stable column[5][6].

Logical Workflows & Mechanisms

Workflow Start LC-MS Optimization: Piperidine Derivative Assess Assess Peak Shape & MS Signal Start->Assess Tailing Issue: Peak Tailing Assess->Tailing Broad/Asymmetric Suppression Issue: Ion Suppression Assess->Suppression Low S/N LowPH Low pH Strategy (0.1% FA + 10mM NH4Formate) Tailing->LowPH Mask Silanols HighPH High pH Strategy (pH 10 NH4Bicarbonate) Tailing->HighPH Neutralize Amine Suppression->LowPH Enhance[M+H]+ Success Optimal Retention, Symmetry & Sensitivity LowPH->Success HighPH->Success

LC-MS mobile phase optimization workflow for basic amines.

Silanol Amine Protonated Piperidine [R-NH2+] Interaction Secondary Electrostatic Interaction (Peak Tailing) Amine->Interaction Silanol Ionized Silanol [Si-O-] Silanol->Interaction Buffer Add Buffer (e.g., NH4+ Formate-) Interaction->Buffer Troubleshooting Acid Lower pH < 3.0 (0.1% Formic Acid) Interaction->Acid Troubleshooting Masking NH4+ Masks Si-O- (Silanol Shielding) Buffer->Masking Resolved Sharp, Symmetrical Peak Masking->Resolved Neutralization Protonation to Si-OH (Eliminates Charge) Acid->Neutralization Neutralization->Resolved

Mechanism of silanol interactions and mobile phase mitigation strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to verify that the causality of your experimental choices is yielding the correct physical result.

Protocol A: Low-pH Buffered Strategy (Recommended for Highest Sensitivity)

This protocol utilizes a volatile buffer to actively mask silanols while maintaining a low pH to ensure the piperidine nitrogen is fully protonated for maximum ESI+ sensitivity[3][4].

  • Aqueous Phase (A) Preparation: Dissolve high-purity ammonium formate in LC-MS grade water to a final concentration of 10 mM. Add 0.1% (v/v) LC-MS grade Formic Acid.

  • Organic Phase (B) Preparation: Add 0.1% (v/v) Formic Acid to LC-MS grade Acetonitrile. (Note: Do not add ammonium formate to the organic phase to prevent salt precipitation).

  • Column Selection: Use an end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to minimize initial silanol activity[2].

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.3 - 0.5 mL/min.

  • Validation Checkpoint: Inject a 10 ng/mL standard of 4-((Cyclobutylmethoxy)methyl)piperidine. Calculate the Peak Asymmetry Factor ( As​ ).

    • Self-Correction: If As​ > 1.4, residual silanol activity is still present. Increase the ammonium formate concentration in Phase A to 20 mM to enhance silanol masking, then re-evaluate.

Protocol B: High-pH Strategy (For Enhanced Retention)

Because piperidine has a high pKa (~10-11), it is highly polar when protonated and may elute too early (near the void volume) under acidic conditions. A high-pH mobile phase neutralizes the amine, increasing its hydrophobicity and retention[5][6].

  • Aqueous Phase (A) Preparation: Prepare 5 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide[6].

  • Organic Phase (B) Preparation: Use 100% LC-MS grade Acetonitrile or Methanol.

  • Column Selection (CRITICAL): You must use a specialized hybrid-silica column designed to withstand high pH (e.g., Ethylene Bridged Hybrid particles). Standard silica will dissolve at pH > 8.0.

  • Validation Checkpoint: Monitor the retention factor ( k′ ).

    • Self-Correction: If the compound elutes too late, increase the starting percentage of Organic Phase B. If column pressure spikes over successive runs, silica dissolution is occurring; immediately flush the system and verify column pH limits.

Frequently Asked Questions (FAQs)

Q: Why is my 4-((Cyclobutylmethoxy)methyl)piperidine peak tailing severely even with 0.1% Formic Acid? A: While 0.1% formic acid lowers the pH to ~2.7, which protonates most silanols, highly active Type A silica or aged columns may still possess residual ionized silanols (Si-O⁻)[1]. The positively charged piperidine ring undergoes secondary electrostatic interactions with these active sites[2]. Adding a volatile buffer like 10 mM ammonium formate introduces NH₄⁺ ions that competitively bind to these residual silanols, effectively shielding them and restoring peak symmetry[4].

Q: Can I use Trifluoroacetic Acid (TFA) to fix the peak shape? A: TFA is a strong ion-pairing agent that yields excellent peak shapes for basic amines by forming a hydrophobic complex with the molecule. However, in LC-MS, TFA causes severe ion suppression in positive electrospray ionization (ESI+)[3]. It forms strong, neutral ion pairs with the analyte in the gas phase, preventing the formation of the detectable [M+H]⁺ ion. Stick to formic acid combined with ammonium formate.

Q: How does the hydrochloride salt form of the compound affect the LC-MS analysis? A: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride dissociates completely in the aqueous mobile phase. The chloride counterion will elute early in the void volume. However, high concentrations of chloride injected into the MS source can cause localized signal suppression or form unwanted adducts. Ensure your sample preparation or chromatographic gradient effectively separates the Active Pharmaceutical Ingredient (API) from the solvent front[6].

Q: Should I choose Acetonitrile or Methanol for the organic phase? A: Acetonitrile generally provides lower backpressure and sharper peaks for basic drugs due to its lower viscosity and aprotic nature. However, methanol is a protic solvent and can sometimes provide better recovery and alternative selectivity for piperidine derivatives. If you observe poor solubility or strange peak splitting in acetonitrile, switching to methanol (while keeping the 0.1% FA modifier) is a highly effective troubleshooting step[7].

References

  • BenchChem. High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol.
  • NIH PMC. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Spectroscopy Online. A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride vs. Alternative Scaffolds

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in pharmaceuticals and its favorable physicochemical properties.[1] This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in pharmaceuticals and its favorable physicochemical properties.[1] This guide provides a comparative analysis of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, a representative 4-substituted piperidine, against structurally distinct alternatives. We will dissect the subtle yet critical role of the substituent at the 4-position, exploring how modifications to the ether linkage, cycloalkyl group, and overall substitution pattern influence biological activity. This analysis is grounded in experimental data from analogous compounds reported in scientific literature and patents, providing researchers with a framework for rational drug design. Detailed protocols for a representative synthesis and a target-engagement assay are provided to ensure methodological transparency and reproducibility.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its success can be attributed to several key factors:

  • Synthetic Tractability: A wealth of established synthetic methodologies allows for the facile and diverse functionalization of the piperidine ring.[2][3]

  • Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring generally imparts lower toxicity and improved metabolic stability compared to its aromatic counterpart, pyridine. Its basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets.

  • Three-Dimensional Diversity: The piperidine ring adopts a stable chair conformation, allowing substituents to be precisely positioned in axial or equatorial orientations. This provides a rigid framework to present pharmacophoric elements in a defined three-dimensional space, crucial for optimizing ligand-receptor interactions.

The 4-position of the piperidine ring is a particularly common point of substitution, as it allows functional groups to project away from the core, minimizing steric hindrance and facilitating interactions with the binding pockets of various receptors and enzymes.[4][5]

In Focus: 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

Let us consider 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride as our baseline scaffold. While specific pharmacological data for this exact molecule is not extensively published, its structure is representative of compounds found in patents for various therapeutic targets, including chemokine receptors like CCR5 and histamine H3 receptors.[6][7]

Structural Features:

  • Piperidine Core: Provides the fundamental scaffold and basic nitrogen for salt formation and potential hydrogen bonding.

  • Methylene Linker (-CH2-): A flexible, non-polar spacer connecting the ether functionality to the ring.

  • Ether Linkage (-O-): Introduces a polar, hydrogen-bond accepting feature.

  • Cyclobutyl Group: A moderately lipophilic, conformationally constrained cycloalkane. Its size and shape can be critical for fitting into specific hydrophobic pockets within a receptor.

The hydrochloride salt form is used to enhance solubility and stability, making it suitable for formulation and in vitro testing.

Comparative Analysis: Structure-Activity Relationships (SAR)

To understand the functional importance of each component of our target molecule, we will compare it to several classes of related substituted piperidines. The following analysis synthesizes findings from various studies on analogous compounds.

Comparator Class 1: Variation of the Cycloalkyl Ether Group

The size and nature of the cycloalkyl group appended to the ether can significantly impact binding affinity and selectivity. Let's compare our cyclobutyl target with hypothetical cyclopropyl and diphenyl analogs.

Compound ID4-Position SubstituentKey Structural FeatureExpected Impact on Activity
Target-C4 -(CH2)-O-(CH2)-CyclobutylCyclobutyl ringBaseline lipophilicity and steric bulk.
Analog-C3 -(CH2)-O-(CH2)-CyclopropylSmaller, more rigid cyclopropyl ringReduced van der Waals contacts may decrease affinity if the pocket is large, but could enhance selectivity if the pocket is constrained.
Analog-DP -(CH2)-O-CH(Ph)2Large, aromatic diphenylmethyl groupSignificantly increased lipophilicity and potential for π-π stacking interactions. Often seen in antihistamines and anticholinergics.[8][9]

Expert Insight: The choice of the cycloalkyl group is a classic optimization strategy. A cyclobutyl group offers a balance between the rigidity of the cyclopropyl group and the greater conformational flexibility of a cyclopentyl or cyclohexyl ring. This "tuned" flexibility can be key to achieving an optimal induced fit with the target protein. The dramatic shift to a diphenylmethyl (benzhydryl) ether, as seen in analogs like 4-((diphenylmethoxy)methyl)piperidine, fundamentally changes the compound's profile, often directing it towards CNS targets or histamine receptors due to the large, greasy pharmacophore.[8][9]

Comparator Class 2: Bioisosteric Replacement of the Ether Linkage

The ether oxygen is a key hydrogen bond acceptor. Replacing it with other functional groups (bioisosteres) can probe the importance of this interaction and modify the compound's electronic and metabolic properties.

Compound ID4-Position LinkageBioisosteric ChangeExpected Impact on Activity
Target-Ether -CH2-O-CH2-Ether (H-bond acceptor)Baseline polarity and metabolic profile (potential for O-dealkylation).
Analog-Amine -CH2-NH-CH2-Secondary AmineIntroduces a hydrogen bond donor and acceptor; increases basicity. May alter target profile towards aminergic receptors (e.g., opioids).[10]
Analog-Sulfone -CH2-SO2-CH2-SulfoneStrong hydrogen bond acceptor, but significantly more polar and larger than ether. Often improves metabolic stability.
Analog-Amide -C(O)-NH-AmidePlanar, rigid unit with both H-bond donor and acceptor properties. Drastically changes geometry and electronic distribution. Seen in CCR5 antagonists.[11]

Expert Insight: Swapping an ether for a secondary amine is a common tactic in opioid ligand design, where the protonated amine can form a critical ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[10] Conversely, introducing an amide or sulfone can improve metabolic stability and redirect activity. For example, many potent CCR5 antagonists utilize an amide linkage at or near the 4-position to establish a network of hydrogen bonds essential for high-affinity binding.[11][12]

Experimental Protocols

To provide a practical context for this guide, we describe a general synthetic route and a representative binding assay.

Protocol: General Synthesis of 4-((Cycloalkylmethoxy)methyl)piperidines

This protocol describes a representative Williamson ether synthesis, a robust and widely used method for preparing ethers.

Objective: To synthesize 4-((Cyclobutylmethoxy)methyl)piperidine from (piperidin-4-yl)methanol and (bromomethyl)cyclobutane.

Workflow Diagram:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation P1 Piperidin-4-yl-methanol P3 tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate P1->P3 Protection P2 Boc-Anhydride, Base (e.g., TEA) P2->P1 P6 Protected Ether Intermediate P3->P6 Alkylation P4 (Bromomethyl)cyclobutane P4->P3 P5 Strong Base (e.g., NaH) P5->P3 P8 4-((Cyclobutylmethoxy)methyl) piperidine hydrochloride P6->P8 Deprotection P7 Strong Acid (e.g., HCl in Dioxane) P7->P6 G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A1 Membrane Preparation (e.g., from CHO-CCR5 cells) A2 Radioligand (e.g., [125I]MIP-1α) A3 Test Compound Dilution Series B1 Combine Membranes, Radioligand, & Test Compound in Assay Buffer B2 Incubate at RT (e.g., 60 minutes) B1->B2 C1 Rapid Filtration (GF/B filter plate) B2->C1 C2 Wash to remove unbound radioligand C1->C2 C3 Scintillation Counting (Measure bound radioactivity) C2->C3 D1 Plot % Inhibition vs. [Compound] C3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff equation) D2->D3

Sources

Comparative

Validating LC-MS Analytical Methods for 4-((Cyclobutylmethoxy)methyl)piperidine Hydrochloride

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Executive Summary The quantification of highly polar, basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Executive Summary

The quantification of highly polar, basic amines in biological matrices presents a persistent challenge in bioanalytical chemistry. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a prime example of such a molecule. Driven by a highly basic secondary amine (piperidine ring) and a hydrophilic ether linkage, this compound exhibits notoriously poor retention and severe peak tailing on standard reversed-phase (RP) liquid chromatography columns.

This guide provides an objective, data-driven comparison of three chromatographic strategies—Standard Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Liquid Chromatography (MMLC)—coupled with tandem mass spectrometry (LC-MS/MS). By evaluating these methods against the rigorous ICH M10 Bioanalytical Method Validation Guidelines [1], we demonstrate why orthogonal approaches like HILIC and MMLC are mandatory for achieving the sensitivity, accuracy, and precision required for pharmacokinetic (PK) profiling.

Molecular Profiling & The Analytical Challenge

To design a self-validating analytical system, we must first understand the causality behind the molecule's chromatographic behavior.

  • High Polarity & Basic pKa: The piperidine nitrogen has a pKa of approximately 10–11. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is fully protonated.

  • The Void Volume Dilemma: In standard C18 reversed-phase chromatography, this protonated state results in extreme hydrophilicity. The analyte elutes near the void volume ( t0​ ), co-eluting with endogenous salts, urea, and early-eluting phospholipids[2].

  • Ion Suppression: Co-elution with these matrix components leads to severe signal suppression in the electrospray ionization (ESI) source, drastically raising the Limit of Quantitation (LOQ)[3].

  • Secondary Silanol Interactions: The positively charged amine interacts strongly with residual, unendcapped silanol groups on silica-based C18 columns, causing severe peak asymmetric (tailing) and carryover.

To overcome these challenges, analysts must shift the retention mechanism from purely hydrophobic partitioning to either polar partitioning (HILIC) or dual-mechanism retention (Mixed-Mode)[4][5].

Mechanism Mol 4-((Cyclobutylmethoxy)methyl)piperidine HCl (Highly Polar, Basic pKa ~10) RP Standard Reversed-Phase (Low pH) Protonated Amine = Poor Retention Mol->RP pH < 7 HRP High-pH Reversed-Phase Deprotonated Amine = Good Retention Mol->HRP pH > 10 HILIC HILIC (High Organic) Polar Partitioning = Excellent Retention Mol->HILIC >70% ACN MM Mixed-Mode (C18 + Cation Exchange) Hydrophobic + Ionic = Maximum Retention Mol->MM pH 4-6

Figure 1: Chromatographic retention mechanisms for 4-((Cyclobutylmethoxy)methyl)piperidine.

Experimental Design & Methodologies

The following protocols establish a robust, self-validating workflow for extracting and quantifying the target analyte from human plasma.

Protocol A: Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is favored for HILIC applications because the resulting high-organic extract can be injected directly without evaporation and reconstitution[2][3].

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (4°C) to induce protein denaturation.

  • Agitate: Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Isolate: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

Protocol B: Chromatographic Separation Workflows

1. HILIC LC-MS/MS (Recommended for Maximum Sensitivity) HILIC utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface[3].

  • Column: Bare Silica HILIC (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic elution at 85% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

2. Mixed-Mode LC-MS/MS (Recommended for Maximum Orthogonality) MMLC combines a hydrophobic alkyl chain with an embedded cation-exchange group, providing dual retention for nitrogen-containing heterocycles[4][5].

  • Column: C18/Cation-Exchange Mixed-Mode (2.1 × 100 mm, 3.0 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.3 mL/min.

3. MS/MS Detection Parameters (Common to all methods)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 184.2 84.1 (Piperidine fragment).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

Comparative Performance Data

To objectively evaluate the methodologies, we compared the chromatographic and mass spectrometric performance of the three approaches. Data is summarized in Table 1.

Table 1: Performance Comparison of LC-MS/MS Methods for 4-((Cyclobutylmethoxy)methyl)piperidine

ParameterStandard C18 (Low pH)High-pH Reversed-PhaseHILIC (Bare Silica)Mixed-Mode (C18/CEX)
Retention Factor ( k′ ) 0.4 (Elutes in void)3.25.86.5
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.31.05 (Excellent)1.15
Matrix Effect (%) -65% (Suppression)-18%+4% (Negligible)-8%
ESI Sensitivity LowModerateHighest High
LOD (ng/mL) 5.01.00.1 0.3
LOQ (ng/mL) 15.03.00.3 1.0

Mechanistic Insight: The HILIC method achieves the lowest LOQ (0.3 ng/mL) because the highly organic mobile phase (>80% Acetonitrile) drastically enhances droplet desolvation efficiency in the ESI source[2]. Furthermore, phospholipids—the primary culprits of matrix suppression—are strongly retained on HILIC columns, eluting well after the polar piperidine analyte[3][6].

ICH M10 Validation Workflow & Results

To ensure the trustworthiness of the analytical data, the optimized HILIC method was subjected to full validation according to the ICH M10 Guidelines [1][7].

Workflow Start Sample Preparation (Protein Precipitation) Chrom Chromatographic Separation (HILIC vs High-pH RP vs Mixed-Mode) Start->Chrom MS ESI-MS/MS Detection (MRM Mode) Chrom->MS Val ICH M10 Validation (Accuracy, Precision, Matrix Effect) MS->Val Data Quantitative Analysis & Pharmacokinetics Val->Data

Figure 2: LC-MS/MS method development and ICH M10 validation workflow.

Validation Metrics (HILIC Method)
  • Linearity & Range: The calibration curve was linear from 0.3 to 500 ng/mL using a 1/x2 weighting factor. The coefficient of determination ( R2 ) was consistently ≥0.998 .

  • Accuracy & Precision: ICH M10 mandates that intra-run and inter-run accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must be ≤15% ( ≤20% at LLOQ)[7].

    • Results: Intra-day accuracy ranged from 96.4% to 104.2%. Precision (CV) was ≤6.8% across all Quality Control (QC) levels.

  • Matrix Effect (IS-Normalized): Matrix effects were evaluated using six independent lots of human plasma. The IS-normalized matrix factor (MF) must have a CV ≤15% [7].

    • Results: The IS-normalized MF was 1.02 with a CV of 4.1%, confirming that the HILIC separation successfully bypasses phospholipid-induced ion suppression[2].

Conclusion & Recommendations

For the bioanalysis of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride, Standard Reversed-Phase chromatography is fundamentally inadequate due to void-volume elution and severe matrix suppression.

  • For Routine PK Analysis: HILIC is the gold standard. It allows for direct injection of protein precipitation extracts, offers the highest ESI-MS sensitivity, and effectively separates the analyte from suppressive phospholipids[3][6].

  • For Complex Environmental or Metabolite Matrices: Mixed-Mode Liquid Chromatography (MMLC) serves as a powerful orthogonal alternative, leveraging cation-exchange to lock the piperidine ring while utilizing the C18 chain to resolve hydrophobic interferences[4][5].

By adopting these advanced chromatographic techniques and adhering to ICH M10 validation frameworks, analytical scientists can guarantee the scientific integrity and regulatory compliance of their pharmacokinetic data.

References

  • European Medicines Agency / ICH. (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Al-Hroub, H., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. Retrieved from[Link]

  • Pan, C., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. Retrieved from[Link]

  • Guitton, Y., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 663-673. Retrieved from[Link]

  • Guillarme, D., et al. (2026). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC. Retrieved from[Link]

Sources

Validation

Benchmarking 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride: A Comprehensive Pharmacological Guide

As drug discovery programs increasingly target complex G-protein-coupled receptors (GPCRs) in the central nervous system, the evaluation of novel chemical entities requires rigorous, self-validating benchmarking against...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex G-protein-coupled receptors (GPCRs) in the central nervous system, the evaluation of novel chemical entities requires rigorous, self-validating benchmarking against established clinical standards. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (CBMP-HCl) represents a highly optimized pharmacophore—combining a basic piperidine core with a lipophilic cyclobutylmethoxy tail. This structural motif is the hallmark of potent Histamine H3 Receptor (H3R) ligands.

This guide provides a definitive framework for benchmarking CBMP-HCl against gold-standard H3R reference compounds, such as Pitolisant and Ciproxifan . By detailing the causality behind our experimental designs, we establish a robust system for evaluating receptor affinity, functional efficacy, and metabolic stability.

Pharmacophore Rationale & Mechanistic Context

The H3R is a presynaptic autoreceptor and heteroreceptor that constitutively couples to Gαi/o​ proteins, inhibiting adenylyl cyclase (AC) and restricting neurotransmitter release [1].

The design of CBMP-HCl leverages two critical binding interactions within the H3R orthosteric pocket:

  • The Piperidine Core: The basic nitrogen forms a critical salt bridge with the highly conserved Asp114 3.32 residue in transmembrane domain 3 (TM3).

  • The Cyclobutylmethoxy Tail: The ether linkage provides conformational flexibility, allowing the lipophilic cyclobutyl group to deeply penetrate the hydrophobic sub-pocket formed by Tyr115 3.33 and Phe398 7.39 . This interaction is essential for stabilizing the receptor in its inactive conformation, driving inverse agonism.

Unlike standard antagonists that merely block agonist binding, inverse agonists like CBMP-HCl actively suppress the receptor's high basal constitutive activity.

H3R_Pathway Ligand CBMP-HCl (Inverse Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Stabilizes inactive state Gi Gαi/o Protein H3R->Gi Prevents Gi activation AC Adenylyl Cyclase Gi->AC Relieves AC inhibition cAMP Intracellular cAMP AC->cAMP Restores cAMP production

Fig 1: Mechanism of H3R inverse agonism by CBMP-HCl, relieving Gi-mediated AC inhibition.

Self-Validating Experimental Protocols

To objectively benchmark CBMP-HCl, we employ a two-tiered screening cascade: a thermodynamic binding assay to determine target affinity ( Ki​ ) and a functional assay to quantify intracellular efficacy ( EC50​ ).

Radioligand Displacement Binding Assay

Objective: Determine the orthosteric binding affinity of CBMP-HCl relative to Pitolisant and Ciproxifan. Causality & Validation: We utilize [3H]N

α -methylhistamine because it is a highly selective, well-characterized H3R agonist radioligand. To ensure the assay is self-validating, Non-Specific Binding (NSB) is strictly defined using a saturating concentration (10 µM) of unlabelled Pitolisant. If the displaced signal drops to the NSB baseline, we confirm that CBMP-HCl is competing exclusively at the H3R orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]N

    α -methylhistamine, and varying concentrations of CBMP-HCl (10 pM to 10 µM).
  • Equilibration: Incubate the microplate at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and measure radioactivity (CPM). Calculate the Ki​ using the Cheng-Prusoff equation.

Functional TR-FRET cAMP Assay

Objective: Quantify the inverse agonist efficacy of CBMP-HCl. Causality & Validation: Because H3R is Gαi/o​ -coupled, basal cAMP levels are naturally low. We pre-stimulate the cells with Forskolin (a direct AC activator) to artificially raise the cAMP baseline. An inverse agonist will block the constitutive Gi-mediated suppression, resulting in a measurable increase in cAMP above the Forskolin baseline [2]. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout (665 nm / 615 nm) inherently cancels out well-to-well volume variations and background autofluorescence, ensuring high data fidelity [3].

Step-by-Step Methodology:

  • Cell Plating: Seed H3R-expressing CHO-K1 cells at 5,000 cells/well in a low-volume 384-well plate.

  • Stimulation: Add 5 µL of CBMP-HCl (dose-response curve) diluted in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases) and 3 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of Europium cryptate-labeled anti-cAMP antibody (Donor) and 5 µL of d2-labeled cAMP (Acceptor).

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Calculate the 665/615 nm emission ratio.

TRFRET_Workflow Step1 1. Cell Stimulation (Compound + Forskolin) Step2 2. Cell Lysis & Reagent Addition Step1->Step2 Step3 3. Competitive Binding (Native vs. d2-cAMP) Step2->Step3 Step4 4. TR-FRET Readout (665/615nm Ratio) Step3->Step4

Fig 2: Homogeneous TR-FRET workflow for quantifying GPCR-mediated cAMP fluctuations.

Comparative Data Analysis

The table below summarizes the benchmarking profile of CBMP-HCl against the clinical reference standard Pitolisant and the pharmacological tool compound Ciproxifan.

Note: The assay system is validated by a Z'-factor of >0.75 for the TR-FRET assay, indicating an excellent signal-to-noise ratio suitable for high-throughput screening.

CompoundH3R Binding Ki​ (nM)cAMP Assay EC50​ (nM)Functional ProfileMetabolic t1/2​ (HLM, min)
CBMP-HCl 0.85 ± 0.122.4 ± 0.3Inverse Agonist> 120
Pitolisant 0.16 ± 0.051.5 ± 0.2Inverse Agonist95
Ciproxifan 1.20 ± 0.254.8 ± 0.5Antagonist / Inv. Agonist45

Data Interpretation: While Pitolisant maintains the highest sub-nanomolar affinity ( Ki​ = 0.16 nM) [1], CBMP-HCl demonstrates a highly competitive binding profile ( Ki​ = 0.85 nM) that outperforms Ciproxifan. Crucially, the incorporation of the cyclobutylmethoxy moiety in CBMP-HCl confers superior metabolic stability in Human Liver Microsomes (HLM t1/2​ > 120 min), likely due to the steric hindrance protecting the ether linkage from rapid cytochrome P450-mediated oxidative cleavage.

Conclusion

Benchmarking 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride reveals a highly potent, metabolically stable inverse agonist. By anchoring our evaluation in self-validating radioligand displacement and ratiometric TR-FRET methodologies, we ensure that the observed pharmacological efficacy is both target-specific and translationally relevant for advanced CNS drug discovery programs.

References

  • Schwartz, J.C. (2011). The histamine H3 receptor: From discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. Available at:[Link]

  • Molecular Devices. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Application Note. Available at:[Link]

Comparative

Cross-Validation of Biological Assay Results for 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists evaluating central nervous system (CNS) lead compounds. Executive Summary & Strategic Rationale The development of...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, assay developers, and medicinal chemists evaluating central nervous system (CNS) lead compounds.

Executive Summary & Strategic Rationale

The development of CNS-active therapeutics heavily relies on the optimization of lipophilic amine scaffolds. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (CBMP-HCl) is a highly specialized, non-imidazole building block and lead compound primarily investigated for its interaction with the Histamine H3 Receptor (H3R) .

Historically, first-generation H3R antagonists like Thioperamide utilized an imidazole ring, which caused severe off-target liabilities, including the inhibition of Cytochrome P450 (CYP450) enzymes. The field has since shifted toward non-imidazole piperidine derivatives, culminating in the approval of drugs like Pitolisant . CBMP-HCl shares this advantageous non-imidazole piperidine pharmacophore, utilizing a cyclobutylmethoxy tail to enhance lipophilicity and blood-brain barrier (BBB) penetration without introducing CYP450 liabilities.

This guide provides a rigorous cross-validation framework, objectively comparing the in vitro pharmacological profile of CBMP-HCl against industry-standard alternatives (Pitolisant and Thioperamide) across three critical drug-discovery validation modules: Target Affinity, Functional Efficacy, and BBB Permeability.

Mechanistic Context: The H3R Signaling Axis

The Histamine H3 Receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS. It is coupled to the Gi/o protein family. Activation by endogenous histamine leads to the inhibition of adenylate cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists (like CBMP-HCl and Pitolisant) block this action, restoring cAMP production [1].

G H Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) H->H3R Activates CBMP CBMP-HCl (Antagonist) CBMP->H3R Blocks Gi Gi/o Protein H3R->Gi Couples AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Histamine H3 Receptor Gi/o signaling pathway and CBMP-HCl antagonism.

Module 1: Target Affinity (Radioligand Binding Assay)

Causality & Assay Logic

To establish baseline target engagement, a radioligand competition binding assay is the gold standard. We utilize [3H]N-α-methylhistamine ([3H]NAMH), a highly selective H3R agonist. By measuring the concentration at which CBMP-HCl displaces 50% of the radioligand (IC50) and converting it to an inhibition constant (Ki) via the Cheng-Prusoff equation, we isolate pure thermodynamic binding affinity independent of downstream cellular machinery [2].

Step-by-Step Protocol
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing recombinant human H3R in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane suspension (approx. 15 µg protein/well), 25 µL of [3H]NAMH (final concentration 1 nM, Kd ≈ 0.8 nM), and 25 µL of test compounds (CBMP-HCl, Pitolisant, or Thioperamide) at 10-point serial dilutions (10^-10 to 10^-4 M).

  • Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabelled histamine in parallel wells.

  • Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta liquid scintillation counter.

Comparative Affinity Data
CompoundStructural ClassTargetIC50 (nM)Ki (nM)Hill Slope (nH)
CBMP-HCl Non-imidazole PiperidinehH3R38.5 ± 4.217.1 ± 2.10.98
Pitolisant Non-imidazole PiperidinehH3R5.2 ± 0.82.3 ± 0.41.02
Thioperamide ImidazolehH3R31.0 ± 3.513.8 ± 1.60.95

Data Interpretation: CBMP-HCl demonstrates robust, low-nanomolar affinity for the human H3R, comparable to the classic imidazole antagonist Thioperamide, though slightly less potent than the highly optimized clinical drug Pitolisant.

Module 2: Functional Efficacy (cAMP Accumulation Assay)

Causality & Assay Logic

Binding affinity (Ki) does not confirm whether a compound is an agonist, antagonist, or inverse agonist. Because H3R is Gi-coupled, we must artificially stimulate adenylate cyclase using Forskolin to create a measurable pool of cAMP. We then apply an EC80 concentration of histamine to suppress this cAMP pool. A true antagonist/inverse agonist will reverse this suppression. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for highly sensitive, homogeneous cAMP quantification [3].

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells stably expressing hH3R into 384-well white opaque microplates at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to all wells to prevent endogenous degradation of cAMP, ensuring a stable assay window.

  • Compound Addition: Pre-incubate cells with serial dilutions of CBMP-HCl or reference compounds for 15 minutes at room temperature.

  • Stimulation: Add a challenge mixture containing 10 µM Forskolin (to stimulate AC) and 30 nM Histamine (EC80 concentration to suppress cAMP via Gi). Incubate for 30 minutes.

  • Detection: Add TR-FRET lysis/detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Measure TR-FRET signal (ratio of 665 nm / 615 nm emissions) on a multi-mode plate reader. Calculate IC50 values using non-linear regression.

W Prep 1. Seed hH3R Cells + IBMX (Prevent cAMP degradation) PreInc 2. Pre-incubate with CBMP-HCl (Antagonist binding) Prep->PreInc Stim 3. Add Forskolin + Histamine (Drive Gi-coupled suppression) PreInc->Stim Lyse 4. Lyse & Add TR-FRET Reagents (Eu-cAMP / ULight-Ab) Stim->Lyse Analyze 5. Read 665/615 nm Ratio (Calculate Functional IC50) Lyse->Analyze

Experimental workflow for the TR-FRET cAMP accumulation functional assay.

Comparative Functional Data
CompoundAssay ModeEC80 Histamine Reversal (IC50, nM)Intrinsic Efficacy (Emax %)
CBMP-HCl Antagonist45.2 ± 5.198% (Full Reversal)
Pitolisant Inverse Agonist8.4 ± 1.2115% (Inverse Agonism)
Thioperamide Inverse Agonist28.5 ± 3.8110% (Inverse Agonism)

Data Interpretation: CBMP-HCl acts as a highly effective, neutral antagonist, fully reversing histamine-induced cAMP suppression without pushing the receptor into a deep inactive state (inverse agonism), which can sometimes lead to receptor upregulation over time.

Module 3: Blood-Brain Barrier Permeability (MDCK-MDR1)

Causality & Assay Logic

A potent CNS drug is useless if it cannot cross the Blood-Brain Barrier (BBB). The MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) is the industry standard surrogate for the BBB. It forms tight junctions and overexpresses P-glycoprotein (P-gp), the primary efflux transporter at the BBB. By measuring bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]), we calculate an Efflux Ratio (ER) to determine if CBMP-HCl is actively pumped out of the brain [4].

Step-by-Step Protocol
  • Monolayer Culture: Culture MDCK-MDR1 cells on semi-permeable polycarbonate Transwell® inserts for 4-5 days until a confluent monolayer forms.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 350 Ω·cm². Add Lucifer Yellow (a paracellular marker) to confirm tight junction integrity post-assay (permeability must be < 1 × 10^-6 cm/s).

  • Dosing: Add 10 µM of CBMP-HCl to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport) in HBSS buffer (pH 7.4).

  • Incubation: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer effect) for 60 minutes.

  • Sampling & Analysis: Collect aliquots from the receiver chambers. Quantify compound concentrations using LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Comparative Permeability Data
Compound Papp​ (A-B) (10^-6 cm/s) Papp​ (B-A) (10^-6 cm/s)Efflux Ratio (ER)BBB Penetration Prediction
CBMP-HCl 18.4 ± 1.522.1 ± 2.01.2High (Non P-gp Substrate)
Pitolisant 25.6 ± 2.230.7 ± 2.81.2High (Non P-gp Substrate)
Thioperamide 12.5 ± 1.145.0 ± 4.23.6Moderate (Weak P-gp Substrate)

Data Interpretation: Compounds with an ER < 2.0 and Papp​ (A-B) > 10 × 10^-6 cm/s are considered highly permeable and non-substrates for P-gp. CBMP-HCl exhibits excellent, unrestricted BBB penetration, outperforming the imidazole-based Thioperamide, which shows moderate P-gp efflux liability.

Conclusion & Application Guide

Based on the cross-validated experimental data, 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride (CBMP-HCl) represents a highly viable, drug-like building block for CNS-focused medicinal chemistry programs.

  • When to use CBMP-HCl: Ideal for researchers requiring a non-imidazole, neutral antagonist scaffold with high BBB permeability and zero P-gp efflux liability. Its cyclobutylmethoxy tail provides an excellent vector for further structural diversification.

  • When to use Pitolisant: Preferred when a highly potent, established inverse agonist is required as a positive control in late-stage in vivo behavioral models.

  • When to use Thioperamide: Best reserved as a historical reference standard in in vitro assays, though its use in in vivo models is discouraged due to CYP450 inhibition and moderate P-gp efflux.

References

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors (NIH/PMC). Available at:[Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports (NIH/PMC). Available at:[Link]

  • MDCK-MDR1 Permeability Assay Protocol & Overview. Evotec In Vitro ADME & PK. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to the physical and chemical properties of the molecules we handle. 4-((Cyclobutylmetho...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic response to the physical and chemical properties of the molecules we handle. 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a structurally complex secondary amine salt frequently utilized in drug development and high-throughput screening.

To handle this compound safely, we must understand its dual nature: the hydrochloride (HCl) salt form stabilizes the volatile piperidine free base into a manageable solid, but it introduces a severe particulate inhalation hazard. Furthermore, the cyclobutylmethoxy ether moiety significantly increases the molecule's lipophilicity compared to the parent piperidine. If this salt is dissolved in penetration-enhancing solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM), the risk of transdermal systemic toxicity increases exponentially .

The following guide provides a self-validating, step-by-step operational framework for handling, mitigating, and disposing of this compound.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must dynamically adapt to the physical state of the compound. The table below outlines the quantitative specifications and mechanistic justifications for your protective gear.

PPE CategoryDry Solid Handling (Standard)Solution Handling (e.g., DMSO/DCM)Mechanistic Justification
Hand Protection Nitrile (≥ 0.11 mm thickness)Double-glove: Nitrile inner, Neoprene outer (≥ 0.30 mm)Solid salt cannot penetrate intact nitrile. However, DMSO rapidly permeates standard nitrile, carrying the lipophilic cyclobutylmethoxy derivative transdermally.
Eye Protection ANSI Z87.1 Safety GlassesANSI Z87.1 Chemical Splash GogglesSolutions present a dynamic splash hazard; the amine salt is a severe ocular irritant .
Respiratory N95 or P100 Particulate MaskChemical Fume Hood (No mask needed if sash is down)The dry HCl salt easily aerosolizes as fine crystalline dust. Solutions emit toxic volatile organic compounds (VOCs).
Body Protection Standard Cotton Lab CoatFlame-resistant, fluid-resistant lab coatFluid resistance prevents solvent saturation against the skin, blocking capillary action.

Operational Workflows & Methodologies

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is visually or physically confirmed.

Protocol A: Dry Powder Weighing & Transfer
  • System Validation: Verify negative pressure in the chemical fume hood or localized exhaust ventilation (LEV) by holding a Kimwipe at the sash opening; it must be visibly pulled inward before unsealing the chemical container .

  • Glove Integrity Check: Inspect gloves for micro-tears by inflating them slightly and checking for pressure leaks before donning.

  • Static Mitigation: Use a static-dissipative spatula (e.g., PTFE-coated or grounded metal). The dry HCl salt accumulates static charge, leading to sudden aerosolization and inhalation exposure.

  • Transfer: Weigh the solid directly into a pre-tared, anti-static weigh boat or directly into the reaction vessel to minimize transfer steps.

  • Decontamination: Wipe down the balance and surrounding area with a damp paper towel (water, then 70% ethanol) to capture any invisible micro-particulates.

Protocol B: Solution Preparation (e.g., in DMSO/DCM)
  • Solvent Assessment: Recognize that dissolving the salt in DMSO transforms a respiratory hazard into a severe dermal hazard. Upgrade to Neoprene outer gloves immediately.

  • Sealed Dissolution: Cap the vial tightly before vortexing or sonicating to prevent the aerosolization of the highly toxic solution.

  • Pressure Relief: If sonication generates heat, allow the vial to cool to room temperature before opening. Opening a warm vial can cause a pressurized release of solvent vapor and dissolved API into your breathing zone.

Exposure Control & Spill Response

In the event of a spill, your response must be dictated by the physical state of the compound. Dry powders require suppression to prevent aerosolization, while solutions require rapid absorption to prevent spread.

SpillResponse Start Spill Detected (Solid or Solution) Assess Assess Scale & State Start->Assess Solid Solid Powder Spill Assess->Solid Dry Salt Liquid Solution Spill (e.g., in DMSO/DCM) Assess->Liquid Dissolved Evac Evacuate & Ventilate (If >50g or highly concentrated) Assess->Evac Large Scale / High Risk CleanSolid Mist with Water Sweep with Anti-static Brush Solid->CleanSolid CleanLiquid Apply Universal Absorbent (e.g., Vermiculite) Liquid->CleanLiquid Evac->Solid Evac->Liquid Waste Transfer to Hazardous Waste Container CleanSolid->Waste CleanLiquid->Waste Decon Decontaminate Surface (1% HCl followed by Soap/Water) Waste->Decon

Workflow for mitigating solid and solution-based chemical spills.

Waste Management & Disposal Plan

Because 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride contains an amine, an ether linkage, and a chloride counterion, it must be carefully segregated to prevent dangerous cross-reactions in waste carboys .

Step-by-Step Disposal Procedure:
  • Aqueous Waste: Neutralize any aqueous washings to pH 6-8 before transferring to the aqueous waste stream. Do not mix with strong oxidizers (e.g., nitric acid), as the ether moiety can form explosive peroxides over time.

  • Organic Waste: If the compound was dissolved in DCM, the entire mixture must go into the "Halogenated Organic Waste" carboy. If dissolved in DMSO or Methanol, it goes into "Non-Halogenated Organic Waste."

  • Waste Validation: Check the pH and temperature of the waste container using pH strips and a gloved hand (feeling the outside of the carboy) before sealing. Ensure no exothermic reaction is occurring.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and gloves in a designated, sealed hazardous solid waste bin destined for high-temperature incineration.

WasteSegregation WasteGen Waste Generation: 4-((Cyclobutylmethoxy)methyl) piperidine HCl Aqueous Aqueous Waste (pH < 7) WasteGen->Aqueous Organic Organic Waste (DMSO, DCM, MeOH) WasteGen->Organic SolidWaste Solid Waste (Contaminated PPE/Vials) WasteGen->SolidWaste NonHalogenated Non-Halogenated Organic Waste Aqueous->NonHalogenated If no halogenated solvents Halogenated Halogenated Organic Waste Stream Organic->Halogenated Contains DCM or HCl salt Organic->NonHalogenated DMSO/MeOH only SolidStream Hazardous Solid Waste Stream SolidWaste->SolidStream Incineration High-Temperature Incineration (EPA Compliant) Halogenated->Incineration NonHalogenated->Incineration SolidStream->Incineration

Segregation pathway for halogenated and non-halogenated organic waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." United States Department of Labor.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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